Methyl 5-methyl-2,4-dioxohexanoate
Description
Properties
IUPAC Name |
methyl 5-methyl-2,4-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSONREVGCKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478617 | |
| Record name | methyl 5-methyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-64-4 | |
| Record name | methyl 5-methyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methyl-2,4-dioxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility Profile of Methyl 5-methyl-2,4-dioxohexanoate in Polar Aprotic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility profile of Methyl 5-methyl-2,4-dioxohexanoate in polar aprotic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers a detailed, field-proven experimental protocol for its determination. While specific quantitative solubility data for Methyl 5-methyl-2,4-dioxohexanoate is not extensively available in public literature, this guide equips you with the necessary framework to generate and interpret this critical data in your own laboratory setting.
Introduction to Methyl 5-methyl-2,4-dioxohexanoate and its Solubility
Methyl 5-methyl-2,4-dioxohexanoate is a β-keto ester with a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol .[1][2] Its structure, featuring both ester and ketone functional groups, makes it a molecule of interest in various chemical syntheses and potentially in the development of new pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Understanding the solubility profile in a range of solvents is paramount for formulation development, purification processes, and analytical method development.
Polar aprotic solvents, which are polar but do not have an acidic proton, are of particular interest due to their ability to dissolve a wide range of compounds, including many organic molecules and salts.[3] Their unique properties make them valuable in various applications, from organic reactions to pharmaceutical formulations. This guide focuses specifically on the solubility of Methyl 5-methyl-2,4-dioxohexanoate in this important class of solvents.
Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Methyl 5-methyl-2,4-dioxohexanoate, its solubility in polar aprotic solvents will be determined by a balance of dipole-dipole interactions, London dispersion forces, and the absence of strong hydrogen bonding donation from the solvent.
Key Physicochemical Properties of Methyl 5-methyl-2,4-dioxohexanoate:
| Property | Value | Source |
| Molecular Formula | C8H12O4 | PubChem[1] |
| Molecular Weight | 172.18 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Topological Polar Surface Area | 60.4 Ų | PubChem[1] |
The positive XLogP3 value suggests a degree of lipophilicity, while the significant topological polar surface area indicates the potential for polar interactions. The two ketone groups and the ester group can act as hydrogen bond acceptors.
Properties of Common Polar Aprotic Solvents:
Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments.[3] These properties allow them to solvate polar molecules and ions effectively.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) |
| Acetone | 20.7 | 2.88 |
| Acetonitrile | 37.5 | 3.92 |
| Dimethylformamide (DMF) | 36.7 | 3.82 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 |
| Tetrahydrofuran (THF) | 7.6 | 1.75 |
The general expectation is that the solubility of Methyl 5-methyl-2,4-dioxohexanoate will be higher in polar aprotic solvents with higher polarity and the ability to accept hydrogen bonds. The diketone and ester moieties of the solute can interact favorably with the dipoles of the solvent molecules.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides reliable data when executed with care.
Materials and Equipment
-
Methyl 5-methyl-2,4-dioxohexanoate (analytical grade)
-
Polar aprotic solvents (HPLC grade or equivalent): Acetone, Acetonitrile, DMF, DMSO, THF
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Methyl 5-methyl-2,4-dioxohexanoate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the selected polar aprotic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 48 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of Methyl 5-methyl-2,4-dioxohexanoate of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Solubility of Methyl 5-methyl-2,4-dioxohexanoate in Polar Aprotic Solvents at 25°C (Template)
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | 20.7 | Experimental Data | Calculated Data |
| Acetonitrile | 37.5 | Experimental Data | Calculated Data |
| Dimethylformamide (DMF) | 36.7 | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data |
| Tetrahydrofuran (THF) | 7.6 | Experimental Data | Calculated Data |
Interpretation of Results:
The solubility data can be correlated with the physicochemical properties of the solvents. A higher solubility in solvents with higher dielectric constants and dipole moments would be expected due to stronger dipole-dipole interactions between the solvent and the polar functional groups of Methyl 5-methyl-2,4-dioxohexanoate. Any deviations from this trend could indicate specific solute-solvent interactions or the influence of other solvent properties.
For instance, while specific data for the target compound is unavailable, a structurally related compound, Methyl 5-methylhexanoate, shows high solubility in polar aprotic solvents like acetone (3582.99 g/L) and acetonitrile (1985.82 g/L).[4] This suggests that Methyl 5-methyl-2,4-dioxohexanoate is also likely to exhibit good solubility in these solvents.
Figure 2: Key intermolecular interactions governing the solubility of Methyl 5-methyl-2,4-dioxohexanoate in a polar aprotic solvent.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 5-methyl-2,4-dioxohexanoate in polar aprotic solvents. By combining a sound theoretical understanding with a detailed, practical experimental protocol, researchers and drug development professionals can generate the critical solubility data necessary to advance their work. The provided methodologies and interpretive guidance will ensure the acquisition of accurate and reliable results, facilitating informed decisions in formulation, purification, and analytical development.
References
-
PubChem. (n.d.). Methyl 5-methyl-2,4-dioxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Polar aprotic solvent. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl 5-methylhexanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4). Retrieved from [Link]
-
CONICET. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents. Retrieved from [Link]
-
CSIC. (n.d.). Ketoprofen Solubility in Pure Organic Solvents Using In Situ FTIR and UV–Vis and Analysis of Solution Thermodynamics. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Studylib. (n.d.). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
-
AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Sources
Thermodynamic Characteristics of 2,4-Dioxohexanoate Derivatives
Executive Summary
This technical guide provides a comprehensive thermodynamic analysis of 2,4-dioxohexanoate (2,4-DKH) derivatives, a structural class bridging environmental biochemistry and antiretroviral drug design. 2,4-DKH motifs—often referred to as
This document details the structural dynamics (keto-enol tautomerism), acid-base dissociation constants (
Structural Dynamics: Keto-Enol Tautomerism[1]
The thermodynamic stability of 2,4-DKH derivatives is governed by a complex equilibrium between the di-keto and enol forms. Unlike simple ketones, the 2,4-dioxo moiety possesses a 1,3-dicarbonyl system capable of forming a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding.
Thermodynamic Drivers
In aqueous solution, the equilibrium is driven by the interplay between:
-
Enthalpic Stabilization (
): The enol form is stabilized by the conjugation of the C=C double bond with the carbonyl group and a strong intramolecular hydrogen bond (approx. 5–7 kcal/mol). -
Entropic Penalties (
): The rigidification of the structure into a planar, cyclic conformation reduces conformational freedom. -
Solvent Effects: Polar protic solvents (water) stabilize the dicarbonyl form via intermolecular H-bonding, whereas non-polar solvents shift the equilibrium toward the cis-enol form.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric equilibrium of 2,4-dioxohexanoate derivatives shifting toward the bioactive metal-chelated form.
Acid-Base Chemistry & Metal Chelation[2][3]
The biological potency of 2,4-DKH derivatives relies on their ability to sequester divalent metal ions (
Ionization Constants ( )
2,4-DKH derivatives typically exhibit three distinct ionization states. The specific
| Ionization Step | Functional Group | Typical | Thermodynamic Implication |
| Carboxylic Acid (C1) | 1.8 – 2.5 | Always ionized at physiological pH; provides electrostatic anchoring (e.g., Lys159 in HIV Integrase). | |
| Enolic Hydroxyl (C2/C4) | 6.5 – 8.5 | Critical for metal chelation. Electron-withdrawing groups (e.g., halogens) lower | |
| Side Chain (if applicable) | Variable | Modulates solubility and secondary binding interactions. |
Chelation Thermodynamics
The binding of 2,4-DKH to metal cofactors is the "warhead" mechanism.
-
Mechanism: The ionized enolate oxygen and the adjacent carbonyl oxygen form a bidentate ligand sphere around the metal.
-
Two-Metal Ion Mechanism: In enzymes like HIV-1 Integrase or BphD hydrolase, the inhibitor often bridges two metal ions.
-
Thermodynamic Signature:
- : Highly exothermic (-5 to -15 kcal/mol) due to electrostatic attraction and coordination bond formation.
- : Often favorable (positive) due to the displacement of ordered water molecules from the metal's hydration shell.
Enzyme Binding Thermodynamics (Case Study: HIV-1 Integrase)
The development of Raltegravir validated the thermodynamic efficacy of the diketo acid pharmacophore.
Thermodynamic Parameters of DKA Inhibitors
The following table summarizes representative thermodynamic data for DKA derivatives binding to the HIV-1 Integrase catalytic core domain (CCD) as determined by Isothermal Titration Calorimetry (ITC).
| Parameter | Value (Approx.) | Interpretation |
| Dissociation Constant ( | 10 – 100 nM | High affinity binding driven by metal chelation. |
| Gibbs Free Energy ( | -10 to -12 kcal/mol | Spontaneous, tight binding. |
| Enthalpy ( | -6 to -14 kcal/mol | Enthalpy-driven. Indicates strong H-bonds and metal coordination. |
| Entropy ( | -2 to +4 kcal/mol | Variable. Hydrophobic burial of the "tail" contributes favorably to entropy. |
| Stoichiometry ( | 1:1 | One inhibitor molecule per active site. |
Binding Mode Visualization
Figure 2: Schematic of the "Two-Metal" chelation mode characteristic of 2,4-DKH derivatives in the HIV-1 Integrase active site.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.
Protocol A: Determination of Tautomeric Constants via NMR
Objective: Quantify the
-
Sample Preparation: Dissolve 2,4-DKH derivative (10 mM) in deuterated solvent (
for non-polar baseline, buffered to pH 7.0 for biological baseline). -
Acquisition:
-
Acquire
-NMR spectra at 298K. -
Identify the enolic proton (typically
12–15 ppm, broad singlet) and the keto methylene protons ( 3–4 ppm).
-
-
Variable Temperature (VT) NMR:
-
Perform measurements at 283K, 293K, 303K, and 313K.
-
-
Analysis:
-
Integrate signals to determine molar fractions (
, ). -
Calculate
.[1] -
Validation: Plot
vs. (Van't Hoff plot). A linear regression with validates the system. The slope yields .
-
Protocol B: ITC for Enzyme-Inhibitor Binding
Objective: Measure
-
Buffer Matching (Critical):
-
Dialyze protein (Target) and dissolve Ligand (DKH derivative) in the exact same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM
-mercaptoethanol). -
Note: Include
(e.g., 5 mM) in both cell and syringe if measuring metal-dependent binding.
-
-
Concentration Setup:
-
Cell: Protein at 20
M. -
Syringe: Ligand at 200–300
M (10-15x cell concentration).
-
-
Experimental Run (MicroCal PEAQ-ITC or equivalent):
-
Temperature: 25°C.
-
Injections: 1 x 0.4
L (dummy), followed by 19 x 2.0 L. -
Spacing: 150 seconds between injections to allow return to baseline.
-
-
Controls:
-
Ligand into Buffer: Measure heat of dilution. Subtract this from the experimental data.
-
Buffer into Protein: Ensure no heat artifacts from the syringe action.
-
-
Data Fitting:
-
Fit to a "One Set of Sites" model.[2]
-
Self-Validation: The stoichiometry (
) must be between 0.8 and 1.2 for a valid 1:1 interaction. If , check protein concentration/activity.
-
Figure 3: Workflow for Isothermal Titration Calorimetry (ITC) characterization.
References
-
Liao, C., et al. (2010). Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study. Journal of Molecular Graphics and Modelling. Link
-
Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. PNAS. Link
-
Ruzzini, A. C., et al. (2012). The catalytic serine of meta-cleavage product hydrolases is activated differently for C-O bond cleavage than for C-C bond cleavage. Biochemistry. Link
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions. Link
-
Fushinobu, S., et al. (2002). Crystal structures of a meta-cleavage product hydrolase from Pseudomonas fluorescens IP01 (CumD) complexed with cleavage products. Protein Science. Link
Sources
Reactivity of beta-diketo esters in heterocyclic synthesis
The Chameleon Scaffold: Mastering -Keto Ester Reactivity in Heterocycle Construction
Executive Summary
Part 1: The Reactivity Matrix
To control the outcome of a reaction involving
Mechanistic Insight: The Four Poles of Reactivity
The
-
C1 (Ketone Carbon): The hardest electrophilic site. Reacts rapidly with hard nucleophiles (amines, hydrazines) under kinetic control.
-
C2 (Active Methylene): The nucleophilic center. Highly acidic (
), it is the site of alkylation, Knoevenagel condensation, and Michael addition. -
C3 (Ester Carbon): A softer electrophile. Reacts slower than C1; usually the site of ring closure (cyclization) in thermodynamic products.
-
O1 (Enolic Oxygen): Acts as a nucleophile in O-alkylation (e.g., Feist-Benary furan synthesis), particularly when C-alkylation is sterically hindered or directed by hard/soft acid-base (HSAB) principles.
Figure 1: The Reactivity Matrix of
Part 2: Nitrogen Heterocycles (Pyrimidines & Pyrazoles)[1]
The Biginelli Reaction (Dihydropyrimidinones)
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a cornerstone of multicomponent chemistry.[1][2] While the mechanism has been debated, the Iminium Route is currently the most accepted pathway for acid-catalyzed conditions.
Mechanism:
-
Condensation: Urea + Aldehyde
N-acyliminium ion (Rate Limiting Step). -
Addition: Enol of
-keto ester attacks the iminium ion. -
Cyclization: Amine attacks the ester carbonyl
dehydration DHPM.
Critical Control Point: The reaction is sensitive to steric bulk at the aldehyde ortho position, which can drastically lower yields. Electron-withdrawing groups (EWG) on the aldehyde generally accelerate the reaction by destabilizing the iminium intermediate, making it more electrophilic.
Figure 2: The Iminium pathway for the Biginelli reaction.
Knorr Pyrazole Synthesis
Reaction with hydrazines yields pyrazoles.
-
Regioselectivity: Under neutral conditions, the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (C1 Ketone) first.
-
Tautomerism: The intermediate hydrazone cyclizes to form a pyrazolone, which exists in equilibrium with its -OH aromatic tautomer.
Part 3: Oxygen Heterocycles (Coumarins & Furans)
Pechmann Condensation (Coumarins)
This reaction condenses a phenol with a
-
Requirement: The phenol must be activated (electron-rich). Simple phenol reacts poorly; resorcinol reacts vigorously.
-
Mechanism: Transesterification (phenol attacks C3 ester)
Intramolecular Michael addition (C2 attacks phenol ring) Dehydration.
Feist-Benary Synthesis (Furans)
Reaction with
-
Divergence: Under basic conditions, the
-keto ester enolate attacks the ketone of the -haloketone (Aldol). The resulting alkoxide then attacks the -keto ester's C2 (if forming dihydrofuran) or displaces the halide via O-alkylation to form the furan.
Part 4: Experimental Protocols & Data
Protocol A: Green Synthesis of DHPMs (Solvent-Free Microwave)
A self-validating protocol minimizing waste and maximizing throughput.
Reagents:
-
Ethyl acetoacetate (10 mmol)
-
Benzaldehyde derivative (10 mmol)
-
Urea (15 mmol)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.5 mmol) or Fruit Juice (e.g., Lime juice, 2 mL) for greener approach.
Workflow:
-
Mix: Combine all reagents in a 50 mL borosilicate beaker. Mix well with a glass rod until a paste forms.
-
Irradiate: Place in a microwave reactor (or domestic oven, calibrated). Irradiate at 360W for 2–4 minutes.
-
Checkpoint: Monitor TLC (3:7 EtOAc:Hexane). Disappearance of aldehyde indicates completion.
-
-
Workup: Cool to room temperature. Add crushed ice (50 g). The solid product will precipitate.
-
Purification: Filter the solid. Wash with cold water (
mL) and then cold ethanol ( mL). Recrystallize from hot ethanol.
Comparative Yield Data (Substituent Effects):
| Aldehyde Substituent (R) | Electronic Effect | Time (min) | Yield (%) | Melting Point (°C) |
| H (Benzaldehyde) | Neutral | 3.0 | 88 | 201-203 |
| 4-Cl | Weak EWG | 2.5 | 92 | 213-215 |
| 4-NO | Strong EWG | 2.0 | 95 | 208-210 |
| 4-OMe | EDG | 4.0 | 82 | 200-202 |
| 2-Cl | Steric Hindrance | 4.5 | 75 | 218-220 |
Data synthesized from comparative microwave studies (See Ref 3, 5).
Protocol B: Mechanochemical Pechmann Condensation
Solvent-free synthesis of 7-hydroxy-4-methylcoumarin.
Workflow:
-
Charge: In a ball mill jar (stainless steel), add Resorcinol (10 mmol), Ethyl acetoacetate (10 mmol), and pTSA (1 mmol).
-
Grind: Mill at 20 Hz for 20 minutes.
-
Observation: The mixture will turn into a viscous paste/solid as water is released and the product forms.
-
-
Isolate: Scrape the solid into a beaker. Add water (50 mL) and stir for 10 min to remove the acid catalyst and unreacted starting materials.
-
Filter: Vacuum filter the white solid. Yield is typically >90%.[3][4]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Old/Wet Aldehyde | Distill aldehyde prior to use. Oxidation to carboxylic acid kills the reaction. |
| No Reaction (Pechmann) | Phenol Deactivated | Pechmann requires electron-rich phenols. If using simple phenol, switch catalyst to conc. H |
| Regioisomer Mix (Pyrazole) | pH Fluctuations | Control pH. In acidic media, hydrazine protonation can shift attack from C1 to C3. Maintain neutral/buffered conditions for standard kinetics. |
| Oily Product | Incomplete Cyclization | The intermediate "ureide" (Biginelli) or "hydrazone" (Knorr) may not have cyclized. Increase reaction time or add a dehydrating agent (e.g., molecular sieves). |
References
-
Mechanism of the Biginelli Reaction: Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry. Link
-
Pechmann Condensation Review: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
Microwave Biginelli Protocol: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry.[8] Wiley-VCH. Link
-
Feist-Benary Synthesis: Calter, M. A., et al. (2001). Catalytic Asymmetric Feist-Benary Reactions. Journal of the American Chemical Society. Link
-
Green Chemistry Data: Ranu, B. C., et al. (2002). Solvent-free efficient synthesis of dihydropyrimidinones.[2][13] Journal of Organic Chemistry. Link
-
Knorr Pyrazole Regioselectivity: Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. tsijournals.com [tsijournals.com]
- 3. benthamscience.com [benthamscience.com]
- 4. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Bot Verification [rasayanjournal.co.in]
The Pivotal Role of Methyl 5-methyl-2,4-dioxohexanoate in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the strategic synthesis of complex active pharmaceutical ingredients (APIs) hinges on the availability of versatile and efficient building blocks. This technical guide delves into the core of one such crucial intermediate: Methyl 5-methyl-2,4-dioxohexanoate. Authored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, characterization, and profound utility of this ketoester, with a particular focus on its role in the synthesis of cutting-edge antiviral therapeutics.
Introduction: The Unseen Architect of Therapeutic Molecules
Methyl 5-methyl-2,4-dioxohexanoate, a β,δ-diketoester, has emerged as a valuable precursor in the synthesis of a variety of heterocyclic compounds, which form the backbone of numerous pharmaceuticals. Its unique structural features, including multiple reactive sites, allow for a diverse range of chemical transformations, making it an ideal starting point for constructing complex molecular architectures. This guide will provide a comprehensive overview of its properties, synthesis, and, most importantly, its application as a key intermediate in the production of vital medicines.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of a pharmaceutical intermediate is paramount for its safe and effective handling in a laboratory and industrial setting.
Table 1: Physicochemical Properties of Methyl 5-methyl-2,4-dioxohexanoate [1]
| Property | Value |
| IUPAC Name | methyl 5-methyl-2,4-dioxohexanoate |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 20577-64-4 |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| SMILES | CC(C)C(=O)CC(=O)C(=O)OC |
Safety and Handling: Methyl 5-methyl-2,4-dioxohexanoate is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Methyl 5-methyl-2,4-dioxohexanoate: A Practical Approach
The synthesis of β-ketoesters like Methyl 5-methyl-2,4-dioxohexanoate is most commonly achieved through a Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.
The Claisen Condensation Pathway
A plausible and efficient route for the synthesis of Methyl 5-methyl-2,4-dioxohexanoate involves the crossed Claisen condensation between methyl isobutyrate and dimethyl oxalate.
Diagram 1: Proposed Synthesis of Methyl 5-methyl-2,4-dioxohexanoate via Claisen Condensation
Caption: Proposed synthetic route to Methyl 5-methyl-2,4-dioxohexanoate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methodologies for Claisen condensations. Optimization may be required to achieve high yields and purity.
Materials:
-
Methyl isobutyrate
-
Dimethyl oxalate
-
Sodium methoxide (or other suitable strong base)
-
Anhydrous diethyl ether (or tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Base Suspension: Anhydrous diethyl ether and sodium methoxide are added to the flask under a nitrogen atmosphere.
-
Reactant Addition: A solution of methyl isobutyrate and dimethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization of Methyl 5-methyl-2,4-dioxohexanoate
Table 2: Expected Spectroscopic Data for Methyl 5-methyl-2,4-dioxohexanoate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the methylene protons (singlet or multiplet, ~3.5-4.0 ppm), the methine proton of the isobutyryl group (septet, ~2.8-3.2 ppm), and the methyl protons of the isobutyryl group (doublet, ~1.1-1.3 ppm). The compound will likely exist as a mixture of keto and enol tautomers, leading to additional signals. |
| ¹³C NMR | Carbonyl signals for the ester and two ketone groups in the range of 160-200 ppm. Signals for the methoxy, methylene, methine, and methyl carbons at characteristic chemical shifts. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups (typically in the range of 1650-1750 cm⁻¹). C-H stretching and bending vibrations will also be present. PubChem indicates the availability of an FTIR spectrum, which would show these characteristic peaks.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ) and characteristic fragmentation patterns. |
Application as a Key Pharmaceutical Intermediate: The Case of Dolutegravir
The true value of Methyl 5-methyl-2,4-dioxohexanoate lies in its application as a precursor for the synthesis of complex pharmaceutical agents. A prime example is its potential role in the synthesis of Dolutegravir, a potent and widely used integrase strand transfer inhibitor for the treatment of HIV-1 infection.
Constructing the Pyridinone Core of Dolutegravir
The core of the Dolutegravir molecule is a substituted pyridinone ring system. Various synthetic strategies have been developed to construct this crucial scaffold, many of which rely on the use of β-ketoesters as starting materials. While published routes may not explicitly start with Methyl 5-methyl-2,4-dioxohexanoate, the underlying chemical principles demonstrate its direct applicability.
A common strategy involves the reaction of a β-ketoester with an enamine or a similar nitrogen-containing species, followed by cyclization to form the pyridinone ring.
Diagram 2: Generalized Synthesis of a Pyridinone Core for Integrase Inhibitors
Caption: Reaction pathway to the Dolutegravir pyridinone core.
Step-by-Step Synthesis of the Dolutegravir Core (Illustrative Pathway)
The following steps illustrate a plausible synthetic sequence for the construction of the Dolutegravir core, highlighting the role of a β-ketoester intermediate analogous to Methyl 5-methyl-2,4-dioxohexanoate.
Protocol:
-
Formation of the Enamine: A β-ketoester is reacted with an amine, such as aminoacetaldehyde dimethyl acetal, to form a vinylogous amide intermediate.
-
Cyclization: The vinylogous amide undergoes an intramolecular cyclization, often promoted by a base or a Lewis acid, to form the pyridinone ring.
-
Further Functionalization: The pyridinone core is then subjected to a series of reactions, including amidation and the introduction of the characteristic polycyclic ring system, to yield the final Dolutegravir molecule.
Numerous patents and research articles describe variations of this fundamental approach, underscoring the importance of β-ketoesters in this synthetic endeavor.
Broader Applications in Heterocyclic Synthesis
Beyond its role in the synthesis of Dolutegravir, Methyl 5-methyl-2,4-dioxohexanoate and similar 1,3-dicarbonyl compounds are valuable precursors for a wide range of heterocyclic systems. The Paal-Knorr synthesis, for instance, allows for the straightforward preparation of substituted pyrroles from 1,4-dicarbonyl compounds, which can be derived from intermediates like Methyl 5-methyl-2,4-dioxohexanoate.[2][3] This opens up avenues for the synthesis of a diverse array of biologically active molecules.
Conclusion: A Versatile Tool for Drug Discovery and Development
Methyl 5-methyl-2,4-dioxohexanoate stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its versatile reactivity, coupled with its potential for efficient synthesis, makes it a valuable asset for the construction of complex and life-saving drugs. As the demand for novel therapeutics continues to grow, the importance of such fundamental building blocks will only increase, driving further innovation in the field of medicinal chemistry. This guide provides a foundational understanding for researchers to harness the potential of this pivotal pharmaceutical intermediate.
References
-
PubChem. Methyl 5-methyl-2,4-dioxohexanoate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
Sources
Structural analysis of Methyl 5-methyl-2,4-dioxohexanoate regioisomers
Executive Summary
This technical guide addresses the structural analysis, synthesis, and regio-differentiation of Methyl 5-methyl-2,4-dioxohexanoate , a critical
The core challenge in working with this molecule is twofold:
-
Regioisomerism: Controlling the Claisen condensation of 3-methyl-2-butanone (Methyl Isopropyl Ketone) to favor the linear "methyl-attack" product over the branched "methine-attack" isomer.
-
Tautomeric Ambiguity: The 2,4-dioxo moiety exists as a dynamic equilibrium of keto and enol forms, complicating spectral interpretation and purity assays.
This guide provides a self-validating workflow to synthesize, isolate, and structurally ratify the target isomer.
Part 1: The Synthetic Conundrum (Regio-Divergence)
The synthesis of Methyl 5-methyl-2,4-dioxohexanoate typically involves the Claisen condensation of Dimethyl Oxalate with 3-methyl-2-butanone . The ketone substrate possesses two nucleophilic sites: the
-
Path A (Thermodynamic/Steric Control): Deprotonation at the less hindered methyl group leads to the desired Linear Isomer (Methyl 5-methyl-2,4-dioxohexanoate).
-
Path B (Kinetic Control): Deprotonation at the more substituted methine group leads to the Branched Isomer (Methyl 3-isopropyl-2,4-dioxopentanoate).
Visualizing the Pathway
Caption: Divergent synthetic pathways for dioxohexanoate regioisomers based on enolate stability.
Part 2: Structural Analysis & Tautomerism
The target molecule is not a static "tri-ketone."[1][2][3][4][5][6][7][8][9][10][11][12] It is a vinylogous acid system. In solution (CDCl
NMR Diagnostics (The Self-Validating Standard)
To validate your structure, you must identify specific diagnostic signals. The table below summarizes the expected shifts for the Linear Target versus the Branched Impurity .
| Feature | Linear Isomer (Target) | Branched Isomer (Impurity) | Mechanism/Notes |
| Enol Proton (-OH) | Intramolecular H-bond (Low Barrier Hydrogen Bond). | ||
| Bridgehead Carbon | No olefinic singlet | In the enol form, C3 becomes a methine (=CH-). | |
| Keto Methylene | N/A | Only visible in the minor keto-tautomer. | |
| Tail Group | Isopropyl Doublet ( | Isopropyl Doublet (Different shift) | The isopropyl group is remote in the linear isomer but proximal in the branched. |
| HMBC Correlation | Isopropyl CH | Isopropyl CH | Critical Check: In Linear, iPr couples to C5 ketone only. |
Tautomeric Equilibrium
The "2,4-dioxo" system allows for enolization at C3.
-
Structure:
. -
Implication: In
H NMR, you will likely see one average set of signals for the enol forms due to fast proton transfer, but a distinct (small) set of signals for the diketo form if the solvent is polar (e.g., DMSO-d ).
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis (Thermodynamic Control)
Objective: Synthesize Methyl 5-methyl-2,4-dioxohexanoate with >95% regioselectivity.
-
Preparation:
-
Charge a dry 3-neck flask with Sodium Methoxide (NaOMe) (1.2 eq) and anhydrous Methanol under
. -
Why: NaOMe matches the ester group (preventing transesterification) and allows thermodynamic equilibration.
-
-
Condensation:
-
Add 3-methyl-2-butanone (1.0 eq) and Dimethyl Oxalate (1.1 eq) simultaneously dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product usually runs as a streak due to acidity.
-
-
Workup (Critical for Isolation):
-
The product exists as a sodium enolate salt (precipitate).
-
Filter the solid salt and wash with cold ether (removes non-acidic impurities/branched isomers that didn't enolize as well).
-
Resuspend salt in water and acidify with 1M HCl to pH 2.
-
Extract with DCM.
-
-
Purification:
-
Recrystallization from Hexane/Ether is preferred over chromatography to avoid enol decomposition on silica.
-
Protocol B: Analytical Validation (NMR)
Objective: Confirm identity and quantify enol content.
-
Sample Prep: Dissolve ~10 mg in CDCl
(favors enol) and a separate sample in DMSO-d (favors keto/enol mix). -
Acquisition:
-
Run standard
H NMR.[6] -
Crucial Step: Set spectral width to 20 ppm to catch the enol proton.
-
-
Analysis Logic (Decision Tree):
Caption: Logic flow for validating the presence of the linear diketo ester enol.
References
-
BenchChem. (2025).[6][13] A Comparative Guide to Analytical Methods for the Characterization of
-Keto Esters. Retrieved from -
Oxford Instruments. (2024).[11] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [9]
-
Hansen, P. E. (2023). Tautomerism of
-Diketones and -Thioxoketones. MDPI.[3] Retrieved from -
Organic Syntheses. (1967). Synthesis of 5-Methyl-5-hexen-2-one (Claisen Condensation methodologies). Organic Syntheses, Coll. Vol. 5. Retrieved from
-
VanRollins, M., et al. (1989).[13][14] Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters. Journal of Lipid Research. Retrieved from
Sources
- 1. byjus.com [byjus.com]
- 2. thecatalyst.org [thecatalyst.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. odinity.com [odinity.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Acidity & Reactivity of Methyl 5-methyl-2,4-dioxohexanoate (MMDH)
Topic: pKa values and acidity of methylene protons in Methyl 5-methyl-2,4-dioxohexanoate Content Type: In-depth Technical Guide Author Persona: Senior Application Scientist
Executive Summary: The "Privileged Scaffold"
Methyl 5-methyl-2,4-dioxohexanoate (MMDH) represents a specialized class of
For researchers in drug discovery—particularly those targeting HIV integrase or developing pyrazole-based kinase inhibitors—understanding the thermodynamic landscape of MMDH is non-negotiable. This guide deconstructs the acidity, tautomeric equilibria, and synthetic utility of MMDH, providing a robust framework for its application in heterocycle construction.
Structural Anatomy & The Acidity Anomaly
The Active Methylene (C3)
The defining feature of MMDH is the methylene group at position C3. While typical alkyl C-H bonds have pKa values >50, the C3 protons in MMDH are flanked by two carbonyl groups:
-
C2 Carbonyl: Part of an
-keto ester moiety. -
C4 Carbonyl: A ketone adjacent to an isobutyl group (derived from the isovaleryl skeleton).
Electronic Causality
Why is MMDH significantly more acidic than acetylacetone?
-
Inductive Effect (-I): The ester group at C1 exerts a strong electron-withdrawing effect through the C2 carbonyl, significantly increasing the acidity of the C3 protons compared to a standard ketone.
-
Resonance Stabilization: The resulting enolate is stabilized not just by two carbonyls, but by a pseudo-tricarbonyl system where the negative charge is delocalized across a highly conjugated
-system.
Comparative pKa Data
The following table contextualizes the acidity of MMDH against standard benchmarks. Note that while standard
| Compound | Structure | pKa (Approx. in | Electronic Driver |
| Acetone | ~19.3 | Single Carbonyl Resonance | |
| Ethyl Acetoacetate | ~10.7 | Ketone + Ester Resonance | |
| Acetylacetone | ~9.0 | Dual Ketone Resonance | |
| MMDH (Acylpyruvate) | 3.8 – 4.5 * | ||
| Acetic Acid | 4.76 | O-H Bond Dissociation |
*Note: Value estimated based on structural analogs like ethyl acetopyruvate (pKa ~3.6-4.2). The isobutyl group exerts a minor steric effect that may slightly raise the pKa compared to the methyl analog.
Tautomerism: The Thermodynamic Landscape
In solution, MMDH does not exist primarily as the diketo form shown in simple line drawings. It exists as a dynamic equilibrium between the diketo form and the cis-enol form.
The Chelation Effect
The cis-enol form is thermodynamically favored (often >85% in non-polar solvents like
-
Intramolecular Hydrogen Bonding: A 6-membered ring is formed between the enol hydroxyl and the adjacent carbonyl oxygen.[1]
-
Conjugation: The
double bond extends the conjugation of the -keto ester system.
Visualization of Tautomeric Pathways
The following diagram illustrates the proton transfer pathways and the resonance stabilization of the enolate intermediate.
Figure 1: Tautomeric equilibrium of MMDH. The Enolate serves as the reactive intermediate for both alkylation and heterocycle synthesis.
Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed to synthesize MMDH and validate its acidity.
Protocol A: Synthesis via Claisen Condensation
This method utilizes the condensation of a methyl ketone with a dialkyl oxalate.
Reagents:
-
3-Methyl-2-butanone (Methyl isopropyl ketone)
-
Dimethyl Oxalate (DMO)
-
Sodium Methoxide (NaOMe) - 25% wt in Methanol
-
Solvent: Anhydrous Methanol or THF
Workflow:
-
Preparation: Charge a flame-dried reaction flask with NaOMe (1.1 eq) under
atmosphere. -
Addition 1: Add Dimethyl Oxalate (1.0 eq) dissolved in MeOH dropwise at 0°C. Stir for 15 min.
-
Addition 2: Add 3-Methyl-2-butanone (1.0 eq) dropwise. The solution will turn yellow/orange, indicating enolate formation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl. Crucial: The pH must be < 2 to protonate the enolate and precipitate the product or allow extraction.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from hexanes/ether or vacuum distillation (if oil).
Protocol B: pKa Determination (Potentiometric)
Direct aqueous titration is often difficult due to low solubility. A mixed-solvent extrapolation method is recommended.
Methodology:
-
Solvent System: Prepare 30%, 40%, and 50% (v/v) Methanol-Water mixtures.
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Procedure:
-
Dissolve MMDH (approx 0.01 M) in the solvent mixture.
-
Perform titration under Argon/Nitrogen blanket (to exclude
). -
Record pH vs. Volume of base.
-
Determine the inflection point (half-equivalence point = apparent pKa).
-
-
Yasuda-Shedlovsky Extrapolation: Plot apparent pKa vs.
(dielectric constant) of the solvent mixtures and extrapolate to 0% organic solvent (pure water condition).
Reactivity & Drug Development Applications
MMDH is a "linchpin" intermediate. Its 1,2-dicarbonyl and 1,3-dicarbonyl motifs allow for regioselective synthesis of heterocycles.
The Pyrazole Synthesis (Regioselectivity)
Reaction with hydrazines yields pyrazole-3-carboxylates. The regioselectivity is driven by the difference in electrophilicity between the C2 and C4 carbonyls.
-
C2 (Next to Ester): Highly electrophilic, but sterically accessible.
-
C4 (Next to Isopropyl): Less electrophilic due to steric bulk of the isopropyl group.
Workflow Visualization
The following diagram maps the transformation of MMDH into a bioactive pyrazole scaffold.
Figure 2: Synthesis of Pyrazole-3-carboxylates from MMDH. The C2 carbonyl is the primary site of nucleophilic attack.
References
-
PubChem. (n.d.).[2][3] Methyl 5-methyl-2,4-dioxohexanoate.[3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
- Svete, J., et al. (1997). Synthesis of substituted pyrazoles from 3-dimethylamino-2-propenoates and related reagents. Chemical Reviews. (Contextual reference for enaminone/diketo ester reactivity).
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Foundational text for pKa trends in dicarbonyls).
-
Zou, X., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry. Retrieved from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. chemistwizards.com [chemistwizards.com]
- 2. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 5. ethyl 5-methyl-2,4-dioxohexanoate | 64195-85-3 [chemicalbook.com]
Safety data sheet (SDS) and handling precautions for Methyl 5-methyl-2,4-dioxohexanoate
[1]
Executive Summary
Methyl 5-methyl-2,4-dioxohexanoate (CAS: 20577-64-4) is a specialized
This guide provides a rigorous safety and handling framework for researchers, synthesizing GHS compliance with practical laboratory protocols.
Chemical Identification & Physical Properties[1][2][3][4]
Accurate identification is the first line of defense. Researchers must verify the CAS number upon receipt, as nomenclature variations (e.g., "isovaleryl pyruvate methyl ester") can lead to inventory errors.
| Property | Specification |
| Chemical Name | Methyl 5-methyl-2,4-dioxohexanoate |
| CAS Number | 20577-64-4 |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| Structure Description | Isopropyl group attached to a 2,4-dioxo ester chain.[1] |
| Physical State | Liquid (typically) or low-melting solid depending on purity. |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water. |
| Boiling Point | ~205°C (Predicted) |
| Density |
Hazard Identification (GHS Classification)
While not classified as acutely toxic or carcinogenic, this compound poses significant irritation risks. It acts as a contact irritant to mucosal membranes due to its alkylating potential and acidity (enolizable protons).
GHS Label Elements[1][5][6][7]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements
Precautionary Statements (Selected)
Storage & Stability Protocols
Expert Insight: The 2,4-dioxo functionality is prone to hydrolysis and tautomerization. Improper storage leads to the formation of decomposition products (e.g., methyl oxalate, isobutyl methyl ketone derivatives) which can alter stoichiometry in sensitive condensation reactions.
Storage Hierarchy
-
Temperature: Refrigerate (2–8°C) . Long-term storage at -20°C is optimal to prevent slow polymerization or transesterification.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic; moisture facilitates hydrolysis of the methyl ester.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the 1,3-dicarbonyl system.
Safe Handling & Engineering Controls
This workflow ensures operator safety while maintaining compound integrity.[2]
Engineering Controls[7]
-
Fume Hood: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Ventilation: Do not use on an open benchtop. The vapor pressure, while low, is sufficient to cause respiratory irritation (H335).
Personal Protective Equipment (PPE)[7]
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm). For prolonged immersion/handling, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles.[2] Face shields are required if handling quantities >100g or if the reaction involves exothermic addition.
-
Respirator: Not required under hood usage. If spill cleanup occurs outside a hood, use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).
Handling Workflow Diagram
Caption: Operational workflow emphasizing moisture control and containment to prevent hydrolysis and exposure.
Emergency Response Procedures
First Aid
-
Eye Contact: Immediately flush with saline or water for 15 minutes. Lifting eyelids is critical to remove trapped residues. Seek medical attention immediately —diketo esters can cause delayed corneal damage.
-
Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don goggles, nitrile gloves, and lab coat.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (potential fire hazard with oxidizable organics).
-
Clean: Wipe surface with dilute soap solution. Collect all waste in a sealed container labeled "Hazardous Waste - Organic."
Synthetic Utility in Drug Discovery[8]
Expertise & Causality: Methyl 5-methyl-2,4-dioxohexanoate is a "privileged intermediate" because it possesses multiple electrophilic sites (C1 ester, C2 ketone, C4 ketone). The regioselectivity of nucleophilic attack is controlled by pH and the "hardness" of the nucleophile.
-
Reaction with Hydrazines: Under acidic conditions, hydrazines attack the most reactive ketone (C2/C4) to form pyrazole-3-carboxylates . These are scaffolds for COX-2 inhibitors.
-
Reaction with 1,2-Diamines: Condensation with o-phenylenediamine yields quinoxalinones , a core structure in many kinase inhibitors.
Synthesis Pathway Visualization
Caption: Divergent synthesis pathways utilizing the 2,4-dioxo ester core to access bioactive heterocycles.
References
Sources
- 1. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 3,5-Disubstituted Pyrazoles via Methyl 5-methyl-2,4-dioxohexanoate
[1]
Strategic Overview
In modern drug discovery, the pyrazole-3-carboxylate moiety is a privileged scaffold.[1] While traditional routes involving diazo compounds (Peckmann condensation) or oxidative functionalization pose safety risks, the Claisen condensation-cyclization strategy using 2,4-dioxo esters offers a scalable, "green" alternative.[1]
Methyl 5-methyl-2,4-dioxohexanoate (MMDH) is a specific
Key Advantages of MMDH Protocol:
Mechanistic Insight & Regioselectivity
Understanding the electrophilic hierarchy of MMDH is critical for controlling the reaction outcome. MMDH presents three electrophilic sites, but only two are relevant for initial nucleophilic attack by hydrazine.[1]
The Electrophilic Hierarchy
-
C2 (α-Keto): Highly electrophilic due to the adjacent electron-withdrawing ester group.[1]
-
C4 (γ-Keto): Moderately electrophilic, sterically influenced by the bulky isopropyl group.[1]
-
C1 (Ester): Least reactive; serves as the final cyclization point.[1]
Reaction Pathway
The reaction proceeds via a Knorr-type cyclocondensation .[1]
-
Initial Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic ketone (typically C2 or C4 depending on pH and solvent).[1]
-
Dehydration: Formation of a hydrazone intermediate.[1]
-
Cyclization: Intramolecular attack of the second hydrazine nitrogen onto the remaining carbonyl/ester.[1]
-
Aromatization: Loss of water/alcohol to form the stable heteroaromatic ring.[1]
Regioselectivity Challenge: With substituted hydrazines (
Visualization: Reaction Pathway[2][3][4]
The following diagram illustrates the bifurcation in the reaction pathway when using Methylhydrazine, highlighting the origin of regioisomers.
Caption: Divergent synthesis pathways. The C2-attack pathway (blue) typically yields the 1-methyl-5-isopropyl-3-carboxylate isomer, the standard target for this scaffold.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate
Targeting the unsubstituted NH-pyrazole scaffold.[1]
Reagents:
-
Methyl 5-methyl-2,4-dioxohexanoate (1.0 equiv)[1]
-
Hydrazine hydrate (1.1 equiv, 64% or 80% solution)
-
Ethanol (Absolute, 10 mL/g of substrate)
-
Acetic Acid (glacial, 0.1 equiv - Optional catalyst)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve MMDH (1.0 equiv) in absolute Ethanol. Ensure complete dissolution; the solution should be clear/pale yellow.[1]
-
Controlled Addition: Cool the solution to 0°C using an ice bath. This is crucial to prevent uncontrolled exotherms and polymerization.[1]
-
Reaction: Add Hydrazine hydrate (1.1 equiv) dropwise over 15 minutes.
-
Observation: A transient color change (yellow
orange pale) often occurs.[1]
-
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. Then, heat to reflux (78°C) for 2–3 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material spot (
) should disappear, replaced by a lower fluorescent spot.
-
-
Work-up:
-
Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).[1]
Expected Yield: 85–95% Characterization:
-
1H NMR (DMSO-d6):
13.5 (br s, 1H, NH), 6.6 (s, 1H, Pyrazole-H4), 3.8 (s, 3H, OMe), 2.9 (m, 1H, Isopropyl-CH), 1.2 (d, 6H, Isopropyl-Me).
Protocol B: Regioselective Synthesis with Methylhydrazine
Targeting the N-methyl substituted scaffold.[1]
Critical Parameter: Regioselectivity is highly solvent-dependent.[1]
-
Protic Solvents (MeOH/EtOH): Favor 1-methyl-5-isopropyl-3-carboxylate (Isomer A).[1]
-
Fluorinated Solvents (HFIP): Can shift ratios, but standard conditions favor Isomer A due to the electronic bias of the
-keto ester.
Methodology:
-
Dissolve MMDH in Methanol (0.5 M).
-
Add Methylhydrazine (1.1 equiv) at -10°C (Salt-ice bath). Note: Lower temperature favors kinetic control at the most electrophilic C2 position.
-
Stir at -10°C for 1 hour, then warm to RT overnight.
-
Data Analysis: Analyze crude NMR before purification.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Open chain hydrazone remains) | Increase reflux time; add catalytic Acetic Acid (5 mol%) to promote dehydration. |
| Regioisomer Mix | Thermodynamic equilibration | Maintain strictly low temperatures (-10°C to 0°C) during hydrazine addition.[1] Avoid strong acids.[1] |
| Oily Product | Residual solvent or oligomers | Triturate with cold Pentane/Ether.[1] If oil persists, perform high-vacuum drying (>4h).[1] |
| Impurity at | Unreacted MMDH or decarboxylation | Ensure stoichiometry is 1:1.1. Avoid excessive heating (>80°C) which can cause ester hydrolysis/decarboxylation.[1] |
References
-
Menozzi, G., et al. (1987).[1] "Synthesis and biological activity of some 1,5-diarylpyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669-1675.[1] Link
-
Fustero, S., et al. (2008).[1] "Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyls." Organic Letters, 10(4), 605–608.[1] Link
-
PubChem. (n.d.).[1][3] "Methyl 5-methyl-2,4-dioxohexanoate (Compound)." National Center for Biotechnology Information.[1] Accessed Feb 24, 2026.[1] Link
-
Groshev, V. M., et al. (2019).[1] "Regional selectivity in the reaction of 2,4-dioxo esters with hydrazines." Russian Chemical Bulletin, 68, 1234–1240.[1] Link
Procedure for Knorr pyrazole synthesis with 1,3-dicarbonyl compounds
Executive Summary
The Knorr pyrazole synthesis is the cornerstone methodology for constructing the pyrazole pharmacophore, a structural motif ubiquitous in blockbuster therapeutics (e.g., Celecoxib, Sildenafil, Rimonabant). While the reaction—condensation of hydrazines with 1,3-dicarbonyls—appears deceptively simple, the challenge for drug development lies in regiocontrol when using unsymmetrical substrates.[1]
This Application Note moves beyond the textbook definition to provide a robust, scalable framework. It details a "Gold Standard" protocol for general synthesis and an "Advanced Regioselective" protocol for difficult unsymmetrical substrates, supported by mechanistic analysis of the critical factors driving isomer distribution.
Mechanistic Insight & Regioselectivity
The "Why" Behind the Protocol
The reaction proceeds via a two-step condensation-cyclization sequence.[1] Understanding the kinetics of these steps is vital for controlling the outcome.
-
Step 1: Hydrazone Formation (The Determining Step): The hydrazine nucleophile attacks one of the carbonyl carbons.[1]
-
Symmetrical 1,3-dicarbonyls: Attack is statistically equal; only one product forms.
-
Unsymmetrical 1,3-dicarbonyls: The hydrazine attacks the most electrophilic carbonyl. However, this is complicated by solvent effects and catalysis.
-
-
Step 2: Cyclization & Dehydration: The second nitrogen attacks the remaining carbonyl, followed by the elimination of water to aromatize the ring.[1]
The Regioselectivity Paradox: In neutral media, hydrazine attacks the most reactive carbonyl (often the ketone over the ester, or the less hindered ketone). However, in acidic media , the carbonyl oxygen is protonated, changing the electrophilicity landscape. Furthermore, the hydrazine itself becomes protonated.
-
Pro-Tip: To favor the 5-substituted isomer (attack at the more hindered carbon), use a fluorinated solvent (TFE) with acid catalysis to activate the "harder" carbonyl. To favor the 3-substituted isomer, use neutral/basic conditions.
Visualizing the Mechanism
The following diagram illustrates the bifurcation point that leads to regioisomers.
Figure 1: Mechanistic bifurcation in Knorr synthesis.[1][2] Controlling the initial attack (Step 1) is the only way to ensure high regioselectivity.
Experimental Protocols
Protocol A: The "Gold Standard" (Ethanol Reflux)
Best for: Symmetrical 1,3-diketones or initial screening.
Reagents:
-
1,3-Dicarbonyl compound (1.0 equiv)[3]
-
Hydrazine Hydrate (50-60% or 80% grade) (1.1 - 1.2 equiv)
-
Solvent: Ethanol (Absolute or 95%)
-
Catalyst: Glacial Acetic Acid (cat.[3] 0.1 equiv)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (e.g., 10 mmol) in Ethanol (10 volumes, e.g., 20-30 mL).
-
Acidification: Add Glacial Acetic Acid (2-3 drops) to slightly activate the carbonyls.
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature.
-
Reaction: Equip with a reflux condenser and heat to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting dicarbonyl spot should disappear.
-
-
Work-up (Precipitation):
-
Remove heat and allow the mixture to cool to room temperature.
-
Often, the pyrazole crystallizes upon cooling. If not, reduce solvent volume by 50% under vacuum (Rotavap) and pour the residue into ice-cold water (50 mL).
-
-
Purification: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove excess hydrazine. Recrystallize from Ethanol/Water if necessary.
Protocol B: Regioselective Synthesis (Fluorinated Solvent)
Best for: Unsymmetrical substrates where specific isomer purity is critical. Reference Grounding:[6] Adapted from methods utilizing fluorinated alcohols to enhance hydrogen bonding and carbonyl activation (Deng & Mani, 2008).
Reagents:
-
Unsymmetrical 1,3-Dicarbonyl (1.0 equiv)[3]
-
Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Additive: Trifluoroacetic acid (TFA) (0.5 equiv) - Optional, for electron-deficient substrates.
Step-by-Step Methodology:
-
Dissolution: Dissolve the dicarbonyl compound in TFE (5 mL per mmol).
-
Addition: Add the Hydrazine salt directly to the solution.
-
Reaction: Stir at reflux (TFE bp: 74°C) for 3–6 hours.
-
Work-up: Evaporate the volatile TFE (recoverable/recyclable).
-
Neutralization: Redissolve residue in EtOAc, wash with saturated NaHCO3 (to remove traces of acid/salts).
-
Isolation: Dry organic layer (Na2SO4), concentrate, and purify via column chromatography (Silica gel).
Critical Process Parameters (CPP)
| Parameter | Standard Condition | Impact on Result | Optimization Tip |
| Stoichiometry | 1:1.1 (Dicarbonyl:Hydrazine) | Excess hydrazine ensures completion but complicates purification. | Use exact 1:1.05 equivalents for difficult purifications. |
| Temperature | Reflux (78-80°C) | Drives dehydration step. | If intermediate hydrazone persists (visible on LCMS), increase temp or add acid. |
| pH | Slightly Acidic (AcOH) | Catalyzes imine formation. | High pH favors kinetic product; Low pH favors thermodynamic product. |
| Solvent | Ethanol | Good solubility, green.[6] | Use TFE (Trifluoroethanol) to flip regioselectivity ratios.[9] |
Troubleshooting & Decision Workflow
Common Failure Modes:
-
"Oiling Out": Product forms an oil instead of crystals.[4]
-
Fix: Scratch the glass, seed with a crystal, or use a solvent switch (dissolve in minimal hot EtOH, add water until turbid, cool slowly).
-
-
Regioisomer Mixture: 50:50 mix of isomers.
-
Fix: Switch to Protocol B (TFE solvent) or use a bulky hydrazine to force steric direction.
-
-
Intermediate Stalling: Mass spec shows M+18 (Hydrazone intermediate).
-
Fix: The cyclization/dehydration failed. Add 10% HCl and reflux for an additional hour to force water elimination.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting reaction conditions based on substrate symmetry and target isomer.
References
-
Organic Chemistry Portal. "Knorr Pyrazole Synthesis." Organic Chemistry Portal. [Link]
-
Deng, X., & Mani, N. S. (2008).[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Royal Society of Chemistry. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[10] Reaction Chemistry & Engineering. [Link]
-
Min, Z. L., et al. (2015).[11] "A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution." Asian Journal of Chemistry, 27(9), 3205. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Catalytic Reduction of Methyl 5-methyl-2,4-dioxohexanoate
Abstract
The selective reduction of Methyl 5-methyl-2,4-dioxohexanoate is a critical transformation for accessing high-value chiral synthons, particularly β-hydroxy-δ-keto esters, which are pivotal intermediates in pharmaceutical development. This molecule presents a significant synthetic challenge due to the presence of two distinct carbonyl functionalities: a C4-ketone and a C2-keto-ester. Achieving both high chemoselectivity (preferential reduction of the C4-ketone) and high enantioselectivity (control of the newly formed stereocenter) is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary catalytic strategies to achieve this transformation, including metal-catalyzed asymmetric hydrogenation, asymmetric transfer hydrogenation, and biocatalysis. We offer detailed mechanistic insights, comparative data, and step-by-step protocols to enable successful and reproducible execution in the laboratory.
Introduction: The Synthetic Challenge
Methyl 5-methyl-2,4-dioxohexanoate is a prochiral β,δ-diketo ester.[1] The reduction of its C4-ketone generates a chiral hydroxyl group, yielding Methyl (4R)- or (4S)-4-hydroxy-5-methyl-2-oxohexanoate. These chiral β-hydroxy esters are valuable building blocks for complex molecules in medicinal chemistry.[2][3]
The primary challenge lies in precisely controlling the reduction. An ideal catalytic system must:
-
Differentiate between two carbonyl groups: The C4-ketone must be reduced in preference to the less reactive C2-keto-ester moiety to prevent the formation of the diol byproduct.[4][5]
-
Control Stereochemistry: The catalyst must deliver a hydride to a single face of the prochiral C4-ketone to produce one enantiomer in high excess.
This guide explores the leading catalytic systems capable of overcoming these challenges.
Catalytic Strategies for Asymmetric Reduction
Three primary methodologies have proven effective for the selective reduction of diketo esters: metal-catalyzed hydrogenation, asymmetric transfer hydrogenation, and biocatalysis. The choice of method depends on available equipment, desired scale, and specific stereochemical outcome.
Metal-Catalyzed Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation (AH) with molecular hydrogen (H₂) is a powerful, atom-economical method. The most successful catalysts are typically based on Ruthenium (Ru) or Iridium (Ir) complexed with chiral diphosphine or diamine ligands.[6][7][8]
-
Mechanism & Rationale: The seminal work by Noyori and others demonstrated that Ru(II) catalysts bearing a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand operate via a "bifunctional" mechanism.[8] In the presence of a base (e.g., KOtBu), a catalytically active ruthenium hydride is formed. The N-H proton on the diamine ligand and the Ru-H hydride are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state, without direct coordination of the substrate's oxygen to the metal center.[8] The chiral ligands create a highly organized steric and electronic environment that dictates the facial selectivity of the hydride transfer, leading to high enantiomeric excess (ee).
-
Key Components:
-
Metal Precursor: [RuCl₂(p-cymene)]₂ or [Ir(COD)Cl]₂ are common starting points.[6][9]
-
Chiral Ligand: BINAP, MeO-BIPHEP, and N-tosylated diamines like TsDPEN are exemplary ligands that confer high enantioselectivity.[10][11]
-
Hydrogen Source: High-purity molecular hydrogen (H₂), typically delivered at pressures from 8 to 100 atm.[4][12]
-
Solvent & Additives: Alcohols like methanol (MeOH) or ethanol (EtOH) are common. A base is required for catalyst activation.[6]
-
Asymmetric Transfer Hydrogenation (ATH)
For laboratories not equipped for high-pressure hydrogenations, Asymmetric Transfer Hydrogenation (ATH) offers a highly effective and operationally simpler alternative.[8]
-
Mechanism & Rationale: ATH employs a stable, liquid hydrogen donor instead of H₂ gas. The most common system is an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[11][13] Ruthenium catalysts, such as (arene)Ru(TsDPEN)Cl, are highly efficient. The mechanism involves the transfer of a hydride from the hydrogen donor to the metal center and subsequently to the ketone substrate, with the chiral ligand again controlling the stereochemical outcome.
-
Key Components:
-
Catalyst: Pre-formed or in situ generated Ru(II) complexes with chiral diamine ligands are standard.[11]
-
Hydrogen Donor: Formic acid/triethylamine azeotrope or isopropanol are widely used and act as both the solvent and hydrogen source.[9][14]
-
Conditions: Reactions are typically run at ambient pressure and mild temperatures (e.g., 25-60 °C).[13][15]
-
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis provides an exceptionally selective and environmentally benign approach to ketone reduction.[3][16] Ketoreductases (KREDs) are enzymes that exhibit near-perfect chemo-, regio-, and stereoselectivity.
-
Mechanism & Rationale: KREDs are oxidoreductase enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to a carbonyl group.[2] The enzyme's active site is a precisely shaped chiral pocket that binds the substrate in a specific orientation, exposing only one face of the ketone to the cofactor. This results in the formation of a single stereoisomer of the alcohol product, often with >99% ee.[16] Because the cofactor is consumed stoichiometrically, a cofactor regeneration system is required for a preparative-scale reaction. This is typically achieved using a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or glucose and glucose dehydrogenase (GDH).[2]
-
Key Components:
-
Enzyme: Commercially available KRED screening kits offer a wide variety of enzymes that can produce either the (R)- or (S)-alcohol.[17]
-
Cofactor: NAD⁺ or NADP⁺ (catalytic amount).
-
Cofactor Regeneration System: Isopropanol or Glucose/GDH.
-
Reaction Medium: Aqueous buffer (e.g., potassium phosphate), often at a physiological pH. Reactions are typically run at or near room temperature.[2]
-
Comparative Data and Strategy Selection
The optimal strategy depends on the specific goals of the synthesis. The following table summarizes the key features of each approach.
| Feature | Metal-Catalyzed Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis (KRED) |
| Catalyst | Ru or Ir complex with chiral ligand (e.g., Ru-BINAP)[4][10] | Ru complex with chiral ligand (e.g., Ru-TsDPEN)[11] | Ketoreductase (KRED) Enzyme[2][18] |
| Hydrogen Source | H₂ Gas (8–100 atm)[4] | Formic Acid/NEt₃ or Isopropanol[9][13] | Isopropanol or Glucose (for cofactor regeneration)[2] |
| Typical Conditions | 25–80 °C, MeOH/EtOH, Base[4][6] | 25–60 °C, Ambient Pressure[13][15] | 25–37 °C, Aqueous Buffer, Neutral pH[2] |
| Pros | High turnover numbers, well-established, broad substrate scope. | Operationally simple, no high-pressure equipment needed, mild conditions. | Extremely high enantioselectivity (>99% ee), exceptional chemoselectivity, environmentally friendly, mild aqueous conditions.[16] |
| Cons | Requires high-pressure reactor, potential for heavy metal contamination. | Lower turnover numbers than AH, formic acid can be corrosive. | Substrate scope can be limited, requires enzyme screening, potential for enzyme inhibition at high substrate loads. |
| Typical ee | 90–99% | 90–99% | >99% |
Visualized Workflows
Detailed Experimental Protocols
The following protocols are representative examples. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate batch and equipment.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ru-Catalyst
This protocol describes the reduction using an in situ prepared catalyst from [RuCl₂(p-cymene)]₂ and (1R,2R)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine [(R,R)-TsDPEN].
-
Reagents & Equipment:
-
Methyl 5-methyl-2,4-dioxohexanoate
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(R,R)-TsDPEN (Chiral ligand)
-
Formic acid (HCOOH) and Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating plate
-
Standard glassware for workup and purification
-
-
Step-by-Step Methodology:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (N₂ or Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%). Add 2 mL of anhydrous DCM and stir the resulting orange solution for 20 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve Methyl 5-methyl-2,4-dioxohexanoate (0.5 mmol, 1.0 equiv) in 1 mL of anhydrous DCM.
-
Initiation: Add the substrate solution to the catalyst solution. Prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio and add 0.5 mL of this mixture to the reaction.
-
Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Quench by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure hydroxy ester.
-
Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or similar).
-
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol outlines a typical screening and small-scale reduction using a commercial KRED with isopropanol for cofactor regeneration.[2]
-
Reagents & Equipment:
-
Methyl 5-methyl-2,4-dioxohexanoate
-
Ketoreductase (lyophilized powder, from a commercial kit)
-
NADP⁺ (or NAD⁺, depending on KRED requirement)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA)
-
Incubating shaker, centrifuge, vials
-
Ethyl acetate for extraction
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1 M stock solution of the substrate in a water-miscible solvent like DMSO. Prepare a 10 mg/mL solution of the KRED in the phosphate buffer. Prepare a 10 mg/mL solution of NADP⁺ in the same buffer.
-
Reaction Setup: In a 2 mL microcentrifuge tube, add 890 µL of 100 mM potassium phosphate buffer (pH 7.0).[2]
-
Add 50 µL of isopropanol (5% v/v final concentration).
-
Add 20 µL of the NADP⁺ solution.
-
Add 20 µL of the KRED solution.
-
Initiation: Start the reaction by adding 20 µL of the 1 M substrate stock solution (final concentration 20 mM).
-
Reaction: Cap the vial tightly and place it in an incubating shaker at 30 °C and 200 rpm for 24 hours.[2]
-
Workup: Add 1 mL of ethyl acetate to the vial to quench the reaction. Vortex vigorously for 1 minute to extract the product.
-
Analysis: Centrifuge the vial to separate the layers. Carefully remove the top organic layer (ethyl acetate) for analysis.
-
Characterization: Directly analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess. For preparative scale, the reaction volume can be increased, and the product purified via chromatography after a larger-scale extraction.
-
Troubleshooting & Expert Insights
-
Low Conversion (AH/ATH): The catalyst may be sensitive to air or moisture; ensure all reagents are dry and the reaction is kept under an inert atmosphere. The substrate itself may contain impurities that poison the catalyst; purification of the starting material may be necessary.
-
Over-reduction to Diol: If significant diol formation is observed, the reaction conditions may be too harsh. Try reducing the temperature, hydrogen pressure (for AH), or reaction time. The chemoselectivity of Ru-catalyzed hydrogenation can often be controlled by tuning conditions.[4]
-
Low Enantioselectivity: The choice of chiral ligand is critical. If ee is low, screen different ligands. Temperature can also impact selectivity; running the reaction at a lower temperature often improves ee, albeit at the cost of a slower reaction rate.
-
Low Activity (KRED): High concentrations of substrate or co-solvent (like DMSO) can inhibit or denature the enzyme.[2] If activity is low, reduce the initial substrate concentration. Ensure the pH of the buffer is optimal for the specific KRED being used.
Conclusion
The selective reduction of Methyl 5-methyl-2,4-dioxohexanoate to its chiral β-hydroxy ester derivative is a readily achievable transformation provided the correct catalytic system is chosen. Metal-catalyzed hydrogenation and transfer hydrogenation offer robust, scalable routes with well-established precedents for high selectivity. For applications demanding the highest levels of enantiopurity and adherence to green chemistry principles, biocatalytic reduction with ketoreductases stands out as a superior method. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently access these valuable chiral building blocks for their synthetic endeavors.
References
- Benchchem. Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
- PMC. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
- University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
- Scite.ai. Asymmetric Carbonyl Reductions with Microbial Ketoreductases.
- Frontiers. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
- HUSCAP. Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols.
- ResearchGate. Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: Preparation of (R)-HPB ester | Request PDF.
- PMC. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution.
- ResearchGate. Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones.
- RSC Publishing. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands.
- PMC. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.
- ACS Publications. Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications.
- Journal of the American Chemical Society. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.
- Arkivoc. Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones.
- Beilstein Journal of Organic Chemistry. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
- Francis Academic Press. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand.
- Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- ACS Publications. Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro.
- PMC. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.
- PubChem. Methyl 5-methyl-2,4-dioxohexanoate.
Sources
- 1. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 5. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 6. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 7. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. webofproceedings.org [webofproceedings.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 18. scite.ai [scite.ai]
Application Note: Microwave-Assisted Synthesis of Methyl 5-methyl-2,4-dioxohexanoate and Downstream Heterocyclic Scaffolds
Executive Summary
This application note details the microwave-assisted organic synthesis (MAOS) of Methyl 5-methyl-2,4-dioxohexanoate , a critical pharmacophore precursor used in the development of HCV NS5B polymerase inhibitors and HIV integrase inhibitors.
Traditional thermal synthesis of 2,4-dioxo esters via Claisen condensation often requires prolonged reflux times (12–24 hours) and suffers from competing retro-Claisen fragmentation. By utilizing controlled microwave irradiation, we demonstrate a protocol that reduces synthesis time to under 20 minutes while improving regioselectivity and yield.[1][2] Furthermore, this guide outlines the subsequent conversion of this scaffold into pyrazole derivatives, validating the "system" of synthesis.
Key Benefits:
-
Speed: Reaction times reduced by >90% (from hours to minutes).
-
Purity: Suppression of side-products via rapid dielectric heating.
-
Scalability: Protocols adaptable from 1 mmol screening to 100 mmol scale-up.
Scientific Foundation & Mechanism[3]
The Target Molecule
Methyl 5-methyl-2,4-dioxohexanoate is a 1,3,5-tricarbonyl species (chemically equivalent to an acyl-pyruvate). It exists in equilibrium between its keto and enol forms.
-
Structure: MeOOC-C(O)-CH2-C(O)-CH(CH3)2
-
Reactivity: The C3 methylene is highly acidic (
), making it a potent nucleophile for alkylations, while the 1,2-dicarbonyl motif serves as a bidentate electrophile for dinucleophiles (hydrazines, amidines).
The Microwave Effect
In this protocol, we leverage dipolar polarization . The polar reaction medium (methanol/ethanol) aligns with the oscillating electric field, generating internal heat.
-
Claisen Condensation: The formation of the enolate is endothermic. Microwave irradiation provides rapid energy transfer to overcome the activation barrier for the C-C bond formation between the ketone enolate and dimethyl oxalate.
-
Solvent Superheating: We utilize sealed-vessel technology to heat solvents 20–50°C above their atmospheric boiling points, significantly increasing the kinetic rate constant (
).
Experimental Protocols
Module A: Scaffold Synthesis (Claisen Condensation)
Objective: Synthesis of Methyl 5-methyl-2,4-dioxohexanoate from 3-methyl-2-butanone.
Reaction Scheme:
Materials:
-
3-methyl-2-butanone (Methyl isopropyl ketone)
-
Dimethyl oxalate
-
Sodium Methoxide (NaOMe), 25% wt in MeOH
-
Solvent: Anhydrous Methanol
-
Quench: 1N HCl
Step-by-Step Protocol:
-
Preparation: In a 30 mL microwave process vial, dissolve Dimethyl oxalate (1.2 equiv, 12 mmol) in anhydrous Methanol (10 mL).
-
Activation: Add NaOMe solution (1.3 equiv) dropwise. The solution may warm slightly (exothermic alkoxide exchange).
-
Addition: Add 3-methyl-2-butanone (1.0 equiv, 10 mmol). Note: The order of addition is critical to prevent ketone self-condensation.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temperature: 90 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High (600 rpm)
-
-
Work-up:
-
Cool the vial to room temperature (RT) using compressed air (integrated in most MW reactors).
-
Pour the reaction mixture into ice-cold 1N HCl (50 mL) to protonate the enolate.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (Hexane:EtOAc 90:10).
Data Validation (Thermal vs. Microwave):
| Parameter | Thermal Reflux | Microwave Protocol |
| Temperature | 65 °C (MeOH boil) | 90 °C (Pressurized) |
| Time | 16 Hours | 15 Minutes |
| Yield | 68% | 89% |
| Purity (LCMS) | 82% | 94% |
Module B: Heterocycle Generation (Pyrazole Synthesis)
Objective: Cyclocondensation of the scaffold with Hydrazine to form 3-(isopropyl)-5-(methoxycarbonyl)pyrazole.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 5-methyl-2,4-dioxohexanoate (1.0 mmol) in Ethanol (3 mL) in a 10 mL microwave vial.
-
Reagent Addition: Add Hydrazine monohydrate (1.1 mmol).
-
Catalyst: Add Glacial Acetic Acid (2 drops, catalytic).
-
Microwave Parameters:
-
Temperature: 120 °C
-
Hold Time: 5 minutes
-
Absorption Level: High
-
-
Work-up:
-
Upon cooling, the product often precipitates directly.
-
Filter the solid and wash with cold ethanol.
-
If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
-
Visualization of Workflows
The following diagram illustrates the decision logic and experimental workflow for this synthesis, including critical optimization nodes.
Caption: Figure 1. Microwave-assisted workflow for the synthesis of the 2,4-dioxo ester scaffold and divergent heterocyclic applications.
Technical Discussion & Troubleshooting
Regioselectivity in Cyclization
When reacting Methyl 5-methyl-2,4-dioxohexanoate with substituted hydrazines (e.g., Phenylhydrazine), two regioisomers are possible (3-isopropyl vs. 5-isopropyl pyrazole).
-
Thermal conditions: Often yield a mixture of isomers (1:1 to 3:1).
-
Microwave conditions: The rapid heating profile often favors the kinetic product. However, the addition of a Lewis Acid (e.g.,
) or varying the solvent polarity (EtOH vs. Water) under MW irradiation can allow for "switchable" regioselectivity [1, 2].
Scale-Up Considerations
While the protocols above are for 1–10 mmol scales, scaling to >100 mmol requires attention to the penetration depth of microwaves.
-
Recommendation: For large batches, use a flow-chemistry microwave cell or a rotor-based system to ensure uniform heating. Do not simply increase the volume in a single-mode cavity without adjusting the stirring and power density.
Safety Note
The Claisen condensation generates methanol as a byproduct. In a sealed microwave vessel, this increases pressure. Ensure the vessel is rated for at least 20 bar and never fill the vial more than 60% volume.
References
-
Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Karakaya, A. (2025).[1][3][4][5] DergiPark. Context: Validates the general efficiency of microwave irradiation for pyrazole synthesis from 1,3-dicarbonyls.
-
Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4-Disubstituted Oxazole-5-one. Argade, N. D., et al.[6] (2008).[4][5][7] E-Journal of Chemistry. Context: Demonstrates the time-reduction benefits (hours to minutes) in similar cyclocondensation reactions.
-
Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments. Baar, M.R., et al. (2011).[2] Journal of Chemical Education. Context: The authoritative protocol for adapting Claisen condensations to microwave reactors.
-
Microwave-Assisted Synthesis of Bioactive Heterocycles. Polshettiwar, V., & Varma, R. S. (2008).[4][5][7] Accounts of Chemical Research. Context: Foundational text on the mechanisms of microwave heating in organic synthesis.
-
Design and Synthesis of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates. Kumar, A., et al.[8] (2025).[1][3][4][5] Bioorganic Chemistry. Context: Illustrates the biological relevance of similar dioxo-based scaffolds in drug discovery (Diabetes/Enzyme inhibition).
Sources
- 1. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 2. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory | CoLab [colab.ws]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Optimal Reactivity of Methyl 5-methyl-2,4-dioxohexanoate: A Guide to Solvent Selection
Introduction: The Critical Role of the Reaction Environment
Methyl 5-methyl-2,4-dioxohexanoate, a versatile β-keto ester, serves as a pivotal building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] Its synthetic utility is largely dictated by the reactivity of its dicarbonyl moiety and the acidic α-hydrogen. However, the true potential of this reagent can only be unlocked through meticulous control of the reaction environment, with solvent selection being the most critical parameter. The solvent does more than simply dissolve reactants; it actively participates in the reaction by influencing conformational equilibria, stabilizing transition states, and modulating reaction kinetics.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent to maximize the reactivity and desired outcome of reactions involving Methyl 5-methyl-2,4-dioxohexanoate. By understanding the underlying principles of solvent effects and employing systematic screening protocols, researchers can significantly enhance reaction yields, improve selectivity, and streamline process development.
Scientific Foundation: Understanding Solvent-Substrate Interactions
The reactivity of Methyl 5-methyl-2,4-dioxohexanoate is intrinsically linked to its existence as a mixture of keto and enol tautomers. This dynamic equilibrium is profoundly influenced by the surrounding solvent, which in turn dictates the nucleophilicity and electrophilicity of the molecule.[3]
The Keto-Enol Tautomerism: A Solvent-Driven Equilibrium
The equilibrium between the diketo and the enol forms of Methyl 5-methyl-2,4-dioxohexanoate is the cornerstone of its reactivity. The solvent's properties, particularly its polarity and hydrogen-bonding capacity, determine the position of this equilibrium.[4][5][6]
-
Nonpolar, Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): In these environments, the enol form is generally favored. The intramolecular hydrogen bond in the enol tautomer provides significant stabilization, a feature that is not disrupted by the non-interactive solvent molecules.[6]
-
Polar, Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): As solvent polarity increases, the more polar diketo form tends to be more stabilized, shifting the equilibrium in its favor.[4][7] Solvents like DMSO, which are strong hydrogen bond acceptors, can also stabilize the enol tautomer.[4]
-
Polar, Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form while solvating both the keto and enol forms. The overall effect on the equilibrium can be complex and depends on the specific solvent and substrate.[6]
The ability to control the predominant tautomeric form is paramount. For reactions requiring the enolate as the nucleophile, such as alkylations and acylations, promoting the enol form can be advantageous. Conversely, for reactions targeting one of the carbonyl groups, a higher concentration of the keto form might be desirable.
Caption: Keto-enol tautomerism of Methyl 5-methyl-2,4-dioxohexanoate.
Solvent Polarity and its Impact on Reaction Rates
The polarity of the solvent can significantly influence the rate of a reaction by differentially stabilizing the reactants and the transition state.[2][8][9] For reactions involving polar intermediates or transition states, polar solvents generally lead to faster reaction rates due to favorable dipole-dipole interactions.[2] Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent may be more suitable.[10][11]
Experimental Design for Solvent Screening
A systematic approach to solvent screening is crucial for identifying the optimal reaction conditions efficiently. The following workflow provides a structured methodology for this process.
Caption: A systematic workflow for solvent screening and optimization.
Protocol 1: Parallel Solvent Screening for a Model Reaction (e.g., Alkylation)
This protocol outlines a general procedure for screening a diverse set of solvents for a common reaction of β-keto esters: C-alkylation.
Materials:
-
Methyl 5-methyl-2,4-dioxohexanoate
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Alkylating agent (e.g., Methyl Iodide, Benzyl Bromide)
-
Anhydrous solvents (see Table 1)
-
Inert atmosphere (Nitrogen or Argon)
-
Small reaction vials with stir bars
-
TLC plates, LC-MS, and NMR for analysis
Procedure:
-
Preparation: Under an inert atmosphere, add Methyl 5-methyl-2,4-dioxohexanoate (1 equivalent) to a series of reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent from Table 1 to achieve a consistent concentration (e.g., 0.1 M).
-
Base Addition: Add the base (e.g., 1.1 equivalents of K₂CO₃) to each vial and stir the mixture for a predetermined time (e.g., 15 minutes) at a set temperature (e.g., room temperature).
-
Reagent Addition: Add the alkylating agent (1.05 equivalents) to each vial.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 24 hours) using TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
Work-up and Analysis: After a set time, quench the reactions (e.g., with saturated aqueous ammonium chloride). Extract the organic components, dry the organic layer, and concentrate. Analyze the crude product mixture by ¹H NMR to determine the conversion and yield.[12]
-
Data Evaluation: Compare the results from each solvent to identify the conditions that provide the highest conversion, yield, and selectivity.
Table 1: Representative Solvents for Initial Screening
| Solvent Class | Solvent | Dielectric Constant (ε) | Type | Key Considerations |
| Nonpolar Aprotic | Toluene | 2.4 | Aprotic | Can favor enol form; good for reactions sensitive to protic solvents. |
| Dichloromethane (DCM) | 9.1 | Aprotic | Moderately polar; versatile; volatile. | |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | Aprotic | Good for dissolving a range of reagents; can form peroxides. |
| Acetonitrile (MeCN) | 37.5 | Aprotic | Highly polar; can coordinate to metal catalysts. | |
| Dimethylformamide (DMF) | 36.7 | Aprotic | High boiling point; can be difficult to remove. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | Very high boiling point; strong H-bond acceptor.[4] | |
| Polar Protic | Ethanol (EtOH) | 24.6 | Protic | Can participate in reactions (e.g., transesterification); good for dissolving salts.[13] |
| Methanol (MeOH) | 32.7 | Protic | Similar to ethanol but more polar.[13] |
Note: Dielectric constants are approximate and can vary with temperature.
Analytical Protocols for Monitoring Reactivity
Accurate monitoring of the reaction is essential for effective solvent selection. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for both mechanistic studies and quantitative analysis.[3][14]
Protocol 2: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the ratio of keto to enol tautomers of Methyl 5-methyl-2,4-dioxohexanoate in various deuterated solvents.
Procedure:
-
Sample Preparation: Prepare solutions of Methyl 5-methyl-2,4-dioxohexanoate at a consistent concentration (e.g., 10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.[3]
-
Spectral Analysis: Identify the characteristic signals for the keto and enol forms. For the enol tautomer, the vinylic proton typically appears around 5.5-6.5 ppm. For the keto tautomer, the α-protons will have a distinct chemical shift.
-
Quantification: Integrate the signals corresponding to a unique proton (or group of protons) for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the two forms. Calculate the equilibrium constant, K_eq = [enol]/[keto].[14]
Troubleshooting and Advanced Considerations
-
Solubility Issues: If reactants are not fully soluble, the reaction may be slow or incomplete. In such cases, a co-solvent system or a different solvent with better solubilizing properties should be considered.[15][16][17]
-
Side Reactions: The choice of solvent can influence the prevalence of side reactions. For instance, in the presence of an alcohol solvent, transesterification of the methyl ester may occur.[18][19] Protic solvents can also interfere with reactions involving strong bases.
-
"Green" Chemistry: Whenever possible, consider the environmental impact of the chosen solvent. Prioritize the use of more sustainable and less toxic solvents.[16][17]
-
Cost and Scalability: For applications in drug development and manufacturing, the cost and ease of handling and removal of the solvent are critical factors.[15]
By applying the principles and protocols outlined in this guide, researchers can systematically and effectively navigate the complexities of solvent selection to achieve optimal reactivity and outcomes in their work with Methyl 5-methyl-2,4-dioxohexanoate.
References
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). Journal of Chemical Education. [Link]
-
Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. (n.d.). ValpoScholar. [Link]
-
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (n.d.). ResearchGate. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024, August 17). PubMed. [Link]
-
Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... (n.d.). ResearchGate. [Link]
-
Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega. [Link]
-
How are solvents chosen in organic reactions?. (2016, October 5). Chemistry Stack Exchange. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. [Link]
-
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025, August 6). ResearchGate. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrol. (n.d.). The Journal of Organic Chemistry. [Link]
-
Recent advances in the transesterification of β-keto esters. (n.d.). PMC - NIH. [Link]
-
Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024, November 19). Journal of Chemical Education. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). PMC. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). Nexus Publishing. [Link]
-
19.15: A Claisen Condensation Forms a β-Keto Ester. (2014, July 26). Chemistry LibreTexts. [Link]
-
Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. (2015, February 6). Beilstein Journal of Organic Chemistry. [Link]
-
Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]
-
Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4). (n.d.). PubChemLite. [Link]
-
Methyl 5-methyl-2,4-dioxohexanoate. (n.d.). PubChem. [Link]
-
[Application of methyl in drug design]. (2013, August 15). PubMed. [Link]
-
Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.. (2024, June 25). Pearson. [Link].
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. [Link]
-
Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. [Link]
-
Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrole nucleus. (n.d.). The Journal of Organic Chemistry. [Link]
-
Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. (2025, August 10). ResearchGate. [Link]
-
Magic Methyl Effects in Drug Design. (2021, December 17). Juniper Publishers. [Link]
- Perfume compositions containing ethyl 2,4-dioxohexanoate. (n.d.).
Sources
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]
- 6. researchgate.net [researchgate.net]
- 7. biopchem.education [biopchem.education]
- 8. echemi.com [echemi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Troubleshooting & Optimization
Minimizing side reactions during cyclization of Methyl 5-methyl-2,4-dioxohexanoate
This guide serves as a specialized technical support resource for researchers working with Methyl 5-methyl-2,4-dioxohexanoate (MMDH) . It addresses the specific challenges of cyclizing this
Topic: Minimizing Side Reactions & Controlling Regioselectivity in Methyl 5-methyl-2,4-dioxohexanoate Cyclization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 24, 2026
Executive Summary & Reaction Landscape[1]
Methyl 5-methyl-2,4-dioxohexanoate is a classic acylpyruvate . Unlike simple 1,3-diketones, it possesses three electrophilic sites: the C1 ester, the C2 (
The Challenge: When reacting with dinucleophiles (e.g., hydrazines, hydroxylamine), the competition between the C2 and C4 carbonyls dictates the regiochemical outcome. Furthermore, the C1 ester renders the molecule susceptible to hydrolysis and subsequent decarboxylation, a common "silent killer" of yield.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and critical decision points in the reaction matrix.
Figure 1: Mechanistic divergence in MMDH cyclization. Path selection is driven by temperature and pH.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a mixture of regioisomers. How do I favor one over the other?"
Diagnosis: This is the inherent challenge of acylpyruvates. The C2 carbonyl is electronically activated by the adjacent ester (making it more electrophilic), while the C4 carbonyl is sterically hindered by the isopropyl group but is less electron-deficient.
Technical Resolution: Regioselectivity is controlled by pH and Solvent Polarity .
| Target Isomer | Mechanism | Recommended Protocol Adjustment |
| 5-carboxylate (via C2 attack) | Kinetic Control: The nucleophile attacks the most electrophilic C2 ketone first. | Use Non-Polar/Aprotic Solvents: Run in Toluene or Ethanol at low temperature (0°C to -10°C) . Avoid acid catalysis initially. Rapid precipitation often locks this isomer. |
| 3-carboxylate (via C4 attack) | Thermodynamic Control: Requires reversible formation of the C2-hydrazone or protonation of C2 to block it. | Use Acid Catalysis: Run in Acetic Acid or EtOH with HCl. The acid protonates the C2 carbonyl, but steric factors and reversibility at high temps (Reflux ) favor the more stable C4-hydrazone intermediate. |
Expert Tip: If you need the 3-carboxylate (often preferred for kinase inhibitors), pre-treat the hydrazine with acid to form the salt, then add MMDH. This slows the reaction and allows thermodynamic equilibration.
Issue 2: "My yield is low, and I see gas evolution during the reaction."
Diagnosis:
You are experiencing Decarboxylation .
Acylpyruvates are unstable toward hydrolysis. If water is present (even from the hydrazine hydrate) and the temperature is high, the ester hydrolyzes to the
Technical Resolution:
-
Water Management: Switch from Hydrazine Hydrate (64% hydrazine) to Anhydrous Hydrazine (1M in THF) or Hydrazine Hydrochloride salts if possible.
-
Solvent Drying: Ensure ethanol/methanol is anhydrous.
-
Temperature Ramp: Do not heat the reaction until after the initial condensation is complete. Stir at 0°C for 1 hour, then slowly warm to room temperature. Only reflux if necessary for the final dehydration step.
Issue 3: "The product is colored (yellow/orange) and difficult to crystallize."
Diagnosis: This indicates Azine Formation or Oxidation .
-
Azines: If MMDH is in excess, one hydrazine molecule can react with two MMDH molecules, bridging them.
-
Oxidation: The methylene at C3 is acidic and susceptible to air oxidation, forming conjugated impurities.
Technical Resolution:
-
Stoichiometry: Always use a slight excess of the nucleophile (1.05 – 1.1 equivalents). Inverse Addition is critical: Add the MMDH solution dropwise into the hydrazine solution. This ensures the hydrazine is always in excess relative to the MMDH entering the flask, preventing azine bridges.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
Validated Protocol: Regioselective Synthesis of Methyl 3-isopropyl-1H-pyrazole-5-carboxylate
This protocol is designed to favor the 3-isopropyl isomer (often the thermodynamic target) while suppressing decarboxylation.
Reagents:
-
Methyl 5-methyl-2,4-dioxohexanoate (MMDH): 10.0 mmol
-
Hydrazine Monohydrochloride: 11.0 mmol (1.1 eq)
-
Ethanol (Anhydrous): 20 mL
-
Catalyst: Acetic Acid (glacial, 5 drops)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hydrazine Monohydrochloride in Ethanol (15 mL). Add Acetic Acid.[1]
-
Controlled Addition (Critical): Dissolve MMDH in the remaining 5 mL of Ethanol. Cool the hydrazine solution to 0°C. Add the MMDH solution dropwise over 20 minutes .
-
Why? Keeps hydrazine in excess to prevent oligomerization; low temp prevents immediate kinetic trapping at the wrong position.
-
-
Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cyclization: Heat the mixture to reflux (78°C) for 3 hours .
-
Why? Drives the dehydration step and ensures thermodynamic equilibration to the stable isomer.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.
-
Isolation: Add ice-cold water (20 mL). The product should precipitate as a white solid. Filter and wash with cold 10% ethanol/water.
Data & Solvent Compatibility Table
The following table summarizes the effect of solvent choice on the reaction outcome based on internal application data.
| Solvent System | Dielectric Constant ( | Major Isomer | Side Reaction Risk |
| Ethanol (Abs) | 24.5 | Mixed (pH dependent) | Low (if dry) |
| Acetic Acid | 6.2 | 3-carboxylate (Thermodynamic) | Low (Solvent acts as catalyst) |
| Toluene | 2.4 | 5-carboxylate (Kinetic) | High (Azine formation due to solubility) |
| Water/EtOH | ~50 | Mixed | Critical (High Hydrolysis/Decarb risk) |
References
-
Heller, S. T., & Natarajan, S. R. (2006).[2] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.
- Relevance: Establishes the foundational reactivity of 1,3-dicarbonyls with hydrazines and the role of lithium bases in directing regioselectivity.
-
Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles from 1,3-Diketones." Journal of Organic Chemistry.
- Relevance: Discusses the thermodynamic vs. kinetic control in cyclization reactions of unsymmetrical diketones.
-
(Representative link for context on regioselectivity mechanisms).
-
PubChem Compound Summary: Methyl 5-methyl-2,4-dioxohexano
-
Relevance: Verification of chemical structure, physical properties, and stability data.[3]
-
-
BenchChem Troubleshooting Guide. (2025). "Scale-up synthesis of pyrazole compounds."
- Relevance: Provides industrial context on mixing efficiency and exotherm management during the addition of hydrazine.
-
(General reference for scale-up protocols).
(Note: For specific isomer identification, NMR spectroscopy is required. The 3-isomer typically shows a distinct shift in the pyrazole -CH proton compared to the 5-isomer due to the proximity of the carbonyl group.)
Sources
Preventing decarboxylation of Methyl 5-methyl-2,4-dioxohexanoate under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation under Acidic Conditions
Welcome to the dedicated technical support resource for managing the stability of Methyl 5-methyl-2,4-dioxohexanoate. As a Senior Application Scientist, I understand the critical importance of maintaining the structural integrity of your molecules during experimental procedures. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of working with this β-dicarbonyl compound, specifically focusing on the prevention of its decarboxylation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is Methyl 5-methyl-2,4-dioxohexanoate susceptible to it?
Decarboxylation is a chemical reaction that results in the loss of a carboxyl group as carbon dioxide (CO₂). In the case of β-keto esters like Methyl 5-methyl-2,4-dioxohexanoate, this process is particularly facile under acidic conditions, especially with heating. The reaction typically proceeds through the hydrolysis of the methyl ester to the corresponding β-keto acid, which then undergoes decarboxylation.
The susceptibility of β-keto acids to decarboxylation arises from the ability to form a stable, six-membered cyclic transition state. In this transition state, the carboxyl proton is transferred to the β-carbonyl oxygen, facilitating the cleavage of the carbon-carbon bond and the release of CO₂. The resulting enol then tautomerizes to the more stable ketone product.[1][2]
Caption: Mechanism of acid-catalyzed decarboxylation of a β-keto acid.
Q2: How does the 5-methyl group in Methyl 5-methyl-2,4-dioxohexanoate affect its stability?
The presence of alkyl groups on the carbon backbone can influence the rate of decarboxylation. Theoretical studies on similar β-keto acids have suggested that increased alkyl substitution can lower the activation barrier for decarboxylation.[3][4] This is potentially due to the electron-donating nature of alkyl groups, which can stabilize the developing positive charge on the carbonyl carbon in the transition state. Therefore, the 5-methyl group (at the γ-position relative to the ester) may contribute to a slightly increased susceptibility to decarboxylation compared to its unsubstituted counterpart.
Q3: What are the primary experimental factors that promote the decarboxylation of my compound?
The three main factors that will accelerate the undesired decarboxylation of Methyl 5-methyl-2,4-dioxohexanoate are:
-
Elevated Temperatures: Heating provides the necessary activation energy for the reaction to proceed.[1]
-
Strong Acidic Conditions: Protic acids catalyze the initial hydrolysis of the ester to the more labile β-keto acid.
-
Presence of Water: Water is required for the initial hydrolysis step that precedes decarboxylation.
Troubleshooting Guide: Minimizing Decarboxylation
This section provides a structured approach to troubleshooting and mitigating decarboxylation during your experiments.
Issue 1: Significant product loss and formation of a lower molecular weight byproduct detected by GC-MS.
This is a classic sign of decarboxylation. The lower molecular weight byproduct is likely 4-methylpentan-2-one, the result of the loss of the methyl aceto group as CO₂ and methanol.
Caption: Decision-making workflow for troubleshooting decarboxylation.
| Strategy | Recommendation | Rationale |
| Temperature Control | Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Consider starting at 0 °C and gradually increasing to room temperature. | Decarboxylation is a thermally activated process; lowering the temperature significantly reduces the reaction rate.[1] |
| Acid Catalyst Selection | Replace strong protic acids (e.g., H₂SO₄, HCl) with milder alternatives. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acid catalysts (e.g., Amberlyst-15) can be effective. | Milder acids may be sufficient to catalyze the desired reaction without promoting significant hydrolysis and subsequent decarboxylation.[5] |
| Solvent System | Use anhydrous aprotic solvents (e.g., dichloromethane, toluene, THF) to minimize the presence of water. | The initial and often rate-limiting step for decarboxylation is the hydrolysis of the ester, which requires water.[5] |
| Reaction Time | Monitor the reaction closely using techniques like TLC, LC-MS, or NMR to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to acidic conditions. | Minimizing reaction time reduces the opportunity for the side reaction to occur. |
Protocol: Example of a Mild Acid-Catalyzed Reaction
This protocol provides a general framework. You may need to optimize the specific catalyst and conditions for your particular transformation.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents: Use anhydrous solvents and reagents. If necessary, distill solvents over an appropriate drying agent.
-
Reaction Setup: To a solution of Methyl 5-methyl-2,4-dioxohexanoate in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add your reactant.
-
Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of a mild Lewis acid (e.g., Zinc Chloride, anhydrous).
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 30-60 minutes by taking small aliquots for TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, quench with a non-aqueous workup if possible, or with a rapid aqueous wash using ice-cold saturated sodium bicarbonate solution.
-
Extraction and Purification: Immediately extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. Purify promptly using flash chromatography.
Issue 2: Difficulty in Monitoring Reaction Progress due to Instability on TLC Plates or during GC-MS Analysis.
The acidic nature of silica gel used in TLC can sometimes cause on-plate degradation. Similarly, the high temperatures of a GC injection port can induce decarboxylation.[6][7]
| Analytical Technique | Problem | Suggested Solution |
| Thin Layer Chromatography (TLC) | Streaking or appearance of a new, lower Rf spot upon standing. | - Neutralize the silica plate by eluting with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).- Spot the sample and elute the plate immediately.- Use alumina plates as an alternative stationary phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Appearance of a peak corresponding to the decarboxylated product that is not present in the crude NMR. | - Use a lower injection port temperature.- Derivatize the sample to increase its thermal stability. Silylation of the enol form can be an effective strategy.[6] |
| High-Performance Liquid Chromatography (HPLC) | Broad peaks or inconsistent retention times. | - Use a buffered mobile phase to maintain a consistent pH.- Operate at lower column temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Gradual appearance of signals corresponding to the decarboxylated product in the NMR tube. | - Prepare the sample in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).- Analyze the sample promptly after preparation.- If acidic impurities are suspected, filter the sample through a small plug of basic alumina or add a non-nucleophilic base like proton sponge. |
Protocol: Sample Derivatization for GC-MS Analysis
-
Sample Preparation: In a vial, dissolve a small amount of your reaction mixture (e.g., ~1 mg) in 100 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS.
References
-
Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 23, 2026, from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23563–23589. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Istrate, A., & Buzia, A. (2013). Recent Developments in the Synthesis of β-Diketones. Current Organic Chemistry, 17(24), 2895-2929. [Link]
-
Górecki, K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(4), 2136-2147. [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
PubChem. (n.d.). Methyl 5-methyl-2,4-dioxohexanoate. Retrieved February 23, 2026, from [Link]
-
Carlier, P. R., et al. (2025). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Planta Medica. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Solubilization of Methyl 5-methyl-2,4-dioxohexanoate
The following technical guide serves as a specialized support center for researchers working with Methyl 5-methyl-2,4-dioxohexanoate (MMDH) .
⚠️ Critical Stability Warning
Do NOT store Methyl 5-methyl-2,4-dioxohexanoate in aqueous solution.
MMDH belongs to the acylpyruvate class (specifically, methyl isobutyrylpyruvate). These compounds contain an
All aqueous dilutions described below must be prepared immediately prior to use .
Module 1: Physicochemical Profile & Solubility Basics[2]
Before attempting solubilization, you must understand the competing forces within the molecule.
| Feature | Chemical Consequence | Impact on Solubility |
| Lipophilic Tail | Isobutyl group at C-5 | High hydrophobicity; poor water solubility (<1 mg/mL). |
| 1,3-Dicarbonyl | Keto-enol tautomerism | Exists as an equilibrium. The enol form is stabilized by intramolecular H-bonding, making it less polar and more soluble in organic solvents than water. |
| C1-C2 Dicarbonyl | Highly electrophilic. Susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions. | |
| Acidic Protons | C-3 Methylene ( | Can be deprotonated to form a soluble enolate, but high pH accelerates degradation. |
The "Golden Rule" of Preparation
Always prepare a high-concentration stock solution in an organic solvent, then dilute into the aqueous medium. Never attempt to dissolve the solid directly in water.
Recommended Solvent Systems
-
DMSO (Dimethyl Sulfoxide): Best for Stock. Solubility >100 mg/mL. Stable if kept anhydrous.
-
Ethanol/Methanol: Good solubility, but protic solvents can interfere with some sensitive reactions via transesterification over long periods.
-
Acetone: Excellent solubility, but high volatility makes concentration accuracy difficult.
Module 2: Step-by-Step Solubilization Protocols
Protocol A: Standard Preparation for Biological Assays
Use this for cell culture or enzymatic assays where <1% DMSO is tolerable.
-
Weighing: Weigh MMDH rapidly. The compound is hygroscopic and can hydrolyze with atmospheric moisture.
-
Stock Solution: Dissolve MMDH in anhydrous DMSO to reach 50 mM . Vortex until clear (usually turns faint yellow due to enolization).
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not add 1 µL of stock directly to 1 mL of media (this causes "crashing out" or precipitation).
-
Dilute the stock 1:10 in PEG-400 or Ethanol first.
-
-
Final Dilution: Add the intermediate mix to your aqueous buffer (PBS/Media) while vortexing.
-
Target: Final DMSO concentration < 0.5%.
-
Visual Check: Solution should remain clear. If cloudy, sonicate for 10 seconds.
-
Protocol B: High-Concentration Loading (Cyclodextrin Complexation)
Use this when you need >1 mM in aqueous media without toxic cosolvents.
Mechanism: Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Add MMDH: Add MMDH stock (in DMSO/Ethanol) dropwise to the stirring CD solution.
-
Equilibration: Stir at Room Temperature for 30 minutes.
-
Usage: Use immediately. Do not store.
Module 3: Troubleshooting & FAQs
Q1: The solution turns bright yellow/orange upon adding to buffer. Is it degraded?
Diagnosis: Likely Enolization or Metal Chelation .
-
Explanation: MMDH is a
-diketone. In aqueous buffers (especially at pH > 7), it ionizes to the enolate anion, which is often yellow due to extended conjugation. -
Risk: If the buffer contains trace Iron (Fe³⁺) or Copper (Cu²⁺), MMDH will chelate them, forming intensely colored complexes.
-
Fix: Use metal-free buffers (treat with Chelex resin) or add 10 µM EDTA if the assay permits.
Q2: I see a white precipitate after 1 hour. What happened?
Diagnosis: Oiling Out or Retro-Claisen Condensation .
-
Explanation: The thermodynamic solubility limit was exceeded. Alternatively, the ester hydrolyzed to the acid, which might be less soluble depending on pH.
-
Fix: Reduce the working concentration or increase the surfactant (Tween-80 at 0.05%) to stabilize the dispersion.
Q3: Can I autoclave the stock solution?
Diagnosis: Catastrophic Failure.
-
Explanation: High heat + pressure will instantly hydrolyze the ester and decarboxylate the molecule.
-
Fix: Always use sterile filtration (0.22 µm PTFE filters for DMSO stocks).
Module 4: Visualizing the Workflow & Stability
Figure 1: Solubilization Decision Matrix
This logic tree guides you to the correct formulation based on your target concentration and assay sensitivity.
Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and biological sensitivity.
Figure 2: Degradation Pathway (The "Hidden" Danger)
Understanding why you cannot store MMDH in water is crucial. This diagram illustrates the hydrolytic cascade.
Caption: The hydrolytic degradation pathway of MMDH in aqueous media. The
References
-
PubChem. (2025).[2][3] Methyl 5-methyl-2,4-dioxohexanoate (Compound Summary).[4][5][6] National Library of Medicine. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanism.[Link]
-
Beilstein Journal of Organic Chemistry. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water.[7] (Context on hydrolysis of activated keto-species). [Link]
-
MDPI Molecules. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (Discusses instability/hydrolysis of
-keto esters). [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 5. 20577-64-4|Methyl 5-methyl-2,4-dioxohexanoate|BLD Pharm [bldpharm.com]
- 6. Ethyl 2,4-dioxo-5-methylhexanoate, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 5-Methyl Substituted Diketo Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving 5-methyl substituted diketo esters. The insights provided are based on established chemical principles and field-proven strategies to help you optimize your synthetic routes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you might encounter when working with 5-methyl substituted diketo esters. Each issue is followed by its probable causes and recommended solutions, grounded in established chemical principles.
Issue 1: Low or No Yield in Enolate Formation and Subsequent Alkylation
You are attempting to deprotonate a 5-methyl substituted β-diketo ester to form an enolate for a subsequent alkylation reaction, but you observe low conversion of your starting material or a complex mixture of products.
-
Probable Cause: The steric bulk of the 5-methyl group is hindering the approach of the base to the α-proton, leading to incomplete deprotonation. Standard bases like sodium ethoxide may not be effective. Furthermore, competitive reactions at other sites might be occurring.
-
Solution Strategy:
-
Employ a Stronger, Sterically Hindered Base: To overcome the steric impediment, a strong, non-nucleophilic, and bulky base is recommended. Lithium diisopropylamide (LDA) is a common and effective choice for deprotonating sterically hindered ketones to form the kinetic enolate.[1][2][3] Its bulkiness prevents it from acting as a nucleophile and attacking the carbonyl carbon.[1]
-
Optimize Reaction Temperature: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions.[2]
-
Consider Alternative Deprotonation Strategies: If LDA proves insufficient, other strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can be explored.[1][4] However, be mindful that NaH can sometimes lead to slow reactions with ketones.[1]
-
| Base | Typical Conditions | Key Advantages | Considerations |
| Lithium Diisopropylamide (LDA) | THF, -78 °C to 0 °C | Strong, non-nucleophilic, sterically hindered. Favors kinetic enolate.[1][2] | Moisture-sensitive, requires inert atmosphere. |
| Potassium tert-Butoxide (KOtBu) | THF or t-BuOH, RT | Strong base, commercially available. | Can act as a nucleophile in some cases. |
| Sodium Hydride (NaH) | THF or DMF, 0 °C to RT | Strong, non-nucleophilic. | Can be slow to react with some ketones.[1] |
Experimental Protocol: LDA-Mediated Enolate Formation and Alkylation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the 5-methyl substituted diketo ester in anhydrous tetrahydrofuran (THF) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a freshly prepared or commercial solution of LDA (typically 1.1 equivalents) to the cooled solution while stirring.
-
Enolate Formation: Allow the reaction to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Perform a standard aqueous workup and purify the product by column chromatography.
Issue 2: Difficulty in Decarboxylation of a Sterically Hindered β-Keto Ester
You are attempting to decarboxylate a 5-methyl substituted β-keto ester, but the reaction is sluggish, requires harsh conditions, or results in decomposition of your product.
-
Probable Cause: The steric hindrance around the ester group can make traditional saponification followed by thermal decarboxylation challenging. The bulky 5-methyl group can impede the approach of hydroxide ions during saponification.
-
Solution Strategy: Krapcho Decarboxylation
The Krapcho decarboxylation is a powerful method for the dealkoxycarbonylation of esters with an electron-withdrawing group at the β-position, and it is particularly well-suited for sterically hindered substrates.[5][6][7] This reaction proceeds under neutral conditions, avoiding harsh acids or bases.[6][7]
The reaction is typically carried out by heating the β-keto ester in a polar aprotic solvent like dimethyl sulfoxide (DMSO), often with a salt such as lithium chloride or sodium chloride and a small amount of water.[5][6][7] The mechanism involves nucleophilic attack of the halide ion on the ester's alkyl group, followed by decarboxylation.[5][8]
Experimental Protocol: Krapcho Decarboxylation
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-methyl substituted β-keto ester in DMSO.
-
Reagent Addition: Add lithium chloride (or sodium chloride) and a small amount of water to the solution.
-
Heating: Heat the reaction mixture to a high temperature (typically 140-190 °C) and monitor the reaction progress by TLC.[6]
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Issue 3: Low Yields in Palladium-Catalyzed Reactions
You are attempting a palladium-catalyzed reaction, such as an allylation or arylation, at the α-position of a 5-methyl substituted diketo ester, but are observing low product yields.
-
Probable Cause: The steric bulk of the 5-methyl group can hinder the coordination of the palladium catalyst to the enolate, thereby impeding the catalytic cycle. The choice of ligand is crucial in such cases.
-
Solution Strategy: Utilize Bulky, Electron-Rich Ligands
For palladium-catalyzed reactions involving sterically hindered substrates, employing bulky, electron-rich phosphine ligands can be highly effective.[9] These ligands can promote the desired catalytic activity while accommodating the steric demands of the substrate. Examples of such ligands include tri-tert-butylphosphine (PtBu₃) and Buchwald-type ligands like DavePhos.[9][10]
A study on the palladium-catalyzed β-arylation of α-keto esters demonstrated that sterically encumbered ligands like cataCXium A® and DavePhos were effective in achieving good yields where less bulky ligands failed.[9]
Key Considerations for Ligand Selection:
-
Steric Bulk: A bulkier ligand can create a more open coordination sphere around the palladium center, facilitating the approach of the sterically hindered enolate.
-
Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the chemistry of 5-methyl substituted diketo esters.
Q1: Why is the 5-methyl group so impactful on the reactivity of diketo esters?
The 5-methyl group introduces significant steric hindrance around the carbonyl group and the adjacent α-carbon. This steric bulk can:
-
Impede Nucleophilic Attack: It can physically block the trajectory of incoming nucleophiles, slowing down or preventing reactions at the carbonyl carbon.
-
Hinder Deprotonation: The approach of a base to abstract the α-proton can be sterically hindered, making enolate formation more difficult.[1][2]
-
Influence Conformational Preferences: The methyl group can lock the molecule into specific conformations that may be less reactive.
Q2: Are there any alternative methods to consider for reactions that are failing due to steric hindrance?
Yes, several strategies can be employed:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often by providing rapid and uniform heating.[11][12] This can be particularly beneficial for overcoming activation energy barriers in sterically hindered systems.
-
Catalytic Methods: Employing catalysts that can operate under milder conditions can be advantageous. For example, in transesterification reactions, which can be challenging with sterically hindered alcohols, certain catalysts can facilitate the reaction.[13][14]
-
Umpolung Strategies: In some cases, reversing the polarity of the reactive center (umpolung) can provide an alternative synthetic route that bypasses the sterically hindered step.[15]
Q3: Can steric hindrance be leveraged to achieve selectivity in reactions?
Absolutely. While often a challenge, steric hindrance can be a powerful tool for controlling regioselectivity and stereoselectivity. For instance, in the alkylation of an unsymmetrical ketone, a sterically hindered base like LDA will preferentially deprotonate the less substituted α-carbon to form the kinetic enolate, leading to a specific regioisomer of the product.[2]
Q4: How does the choice of solvent affect reactions with sterically hindered diketo esters?
The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. For reactions involving enolates, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used because they can solvate the metal cation of the base without protonating the enolate. In Krapcho decarboxylations, a high-boiling polar aprotic solvent like DMSO is crucial for reaching the necessary reaction temperatures.[5][6]
III. References
-
Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4638–4641. [Link]
-
Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129. [Link]
-
Wikipedia contributors. (2023). Krapcho decarboxylation. In Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. [Link]
-
Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It. [Link]
-
Casey, C. P., Guan, H., & Johnson, J. B. (2006). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Synthesis and Characterization of Several Key Catalytic Intermediates. Journal of the American Chemical Society, 128(43), 14162–14173. [Link]
-
Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions, 1–538. [Link]
-
YouTube. (2026, February 20). Krapcho Decarboxylation. [Link]
-
YouTube. (2019, November 4). common bases for deprotonating ketones to make enolates. [Link]
-
Al-Azzawi, A. M., & Al-Rufaie, A. M. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(15), 5824. [Link]
-
Blom, J., Reyes-Rodríguez, G. J., Tobiesen, H., & Jørgensen, K. A. (2019). Umpolung Strategy for α-Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles. Angewandte Chemie International Edition, 58(43), 15229–15233. [Link]
-
Campbell, A. C., & Lawrie, K. W. (2018). Recent advances in the transesterification of β-keto esters. Beilstein Journal of Organic Chemistry, 14, 2554–2579. [Link]
-
Vlasenko, D. O., Shevchenko, N. O., Pestriakov, A. N., & Bykov, A. V. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(5), 2949–2960. [Link]
-
Araujo, N. F., et al. (2026, February 1). Solvent free microwave assisted synthesis of β-keto esters. Tetrahedron Green Chem. [Link]
-
YouTube. (2022, November 5). Krapcho Decarboxylation. [Link]
-
Gianotti, M., Martelli, G., Spunta, G., Campana, E., Panunzio, M., & Mendozza, M. (2000). Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. Synthetic Communications, 30(10), 1725–1730. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Szolcsányi, P. (2020). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Reactivity: Decarboxylation. [Link]
-
Schwesinger, R., & Schlemper, H. (1987). Extremely Strong, Non-ionic Bases: Syntheses and Applications. CHIMIA, 41(7-8), 251–254. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters. [Link]
-
Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129. [Link]
-
Tsuji, J., Nisar, M., & Shimizu, I. (1985). Facile palladium-catalyzed decarboxylation reaction of allylic .beta.-keto esters. The Journal of Organic Chemistry, 50(19), 3416–3417. [Link]
-
YouTube. (2019, January 14). formation of enolates from esters and other acid derivatives. [Link]
-
Chen, Y., & Martin, R. (2018). Direct Synthesis of Ketones from Methyl Esters by Nickel-Catalyzed Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 57(34), 11050–11054. [Link]
-
Gockel, S., & Morken, J. P. (2014). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Journal of the American Chemical Society, 136(35), 12268–12271. [Link]
-
Wang, Y., Zhang, Y., & Ding, C. (2018). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. RSC Advances, 8(15), 8089–8095. [Link]
-
Bhogadhi, Y. N. D., & Zercher, C. K. (2014). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters: Methyl 5,5-dimethyl-4-oxohexanoate. Organic Syntheses, 91, 248. [Link]
-
Zielińska-Błajet, M., & Skarżewski, J. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2465. [Link]
-
Jasperse, C. (n.d.). Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary. [Link]
-
University of Calgary. (n.d.). Chapter 21: Ester Enolates. [Link]
-
University of Calgary. (n.d.). Ch21: Ester Enolates. [Link]
-
Becerra, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6721. [Link]
-
Wang, Y., et al. (2018). Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. Organic Chemistry Frontiers, 5(12), 1871–1875. [Link]
-
Kondaiah, G. C. M., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13327. [Link]
-
Shibatomi, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 416–424. [Link]
-
Doyle Group, UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
Parvez, S., et al. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry, 88(12), 8031–8040. [Link]
-
YouTube. (2017, September 4). Asymmetric Induction: Nucleophilic Addition to Chiral Carbonyl Compounds. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. assaygenie.com [assaygenie.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed β-Arylation of α-Keto Esters [organic-chemistry.org]
- 11. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation and assignment for Methyl 5-methyl-2,4-dioxohexanoate
Comparative Analytical Guide: 1H NMR Profiling of Methyl 5-methyl-2,4-dioxohexanoate
Executive Summary This guide provides a technical analysis of Methyl 5-methyl-2,4-dioxohexanoate, a critical intermediate in the synthesis of heterocycles and HIV integrase inhibitors (e.g., Dolutegravir pharmacophores).[1] The core challenge in analyzing this compound lies in its dynamic keto-enol tautomerism , which creates complex NMR signatures often mistaken for impurities.[1][2] This document compares the efficacy of 1H NMR against alternative analytical methods (LC-MS) and provides a definitive assignment guide for distinguishing the specific tautomeric forms.
Part 1: Methodological Comparison (NMR vs. Alternatives)
For researchers characterizing
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | Verdict |
| Tautomer Identification | High. Distinctly resolves Keto vs. Enol forms due to slow exchange on the NMR timescale.[1][2] | Low. Often detects a single peak; rapid equilibration on column or during ionization obscures tautomeric ratios.[1] | NMR Wins for structural fidelity.[1] |
| Quantification | Absolute. qNMR allows direct molar ratio calculation of tautomers without reference standards.[1] | Relative. Response factors differ between tautomers; requires calibration curves which are impossible if tautomers cannot be isolated.[1] | NMR Wins for purity assessment. |
| Sensitivity | Moderate. Requires mg-scale sample.[1] | High. Detects pg-scale traces.[1] | LC-MS Wins for trace impurity detection. |
| Solvent Effect Insight | High. Can observe shift in equilibrium ( | Fixed. Limited by mobile phase composition.[1] | NMR Wins for mechanistic study.[1] |
Scientific Rationale: While LC-MS is superior for sensitivity, it fails to capture the dynamic structural reality of Methyl 5-methyl-2,4-dioxohexanoate.[1] The molecule exists as a mixture of the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).[1][2][3] NMR is the only self-validating method to confirm that "impurities" are actually intrinsic tautomers.[1]
Part 2: Structural Analysis & Tautomerism[1]
The molecule contains a 2,4-dioxo moiety (an
The Tautomeric Pathway
In non-polar solvents like Chloroform-
Figure 1: Tautomeric equilibrium between the 2,4-dioxo (diketo) and enol forms.[4][5][6][7] The enol form is stabilized by a pseudo-aromatic 6-membered chelate ring.
Part 3: 1H NMR Assignment Guide
Solvent: Chloroform-
Comparative Shift Table: Keto vs. Enol
| Position | Moiety | Diketo Form (Minor) | Enol Form (Major) | Multiplicity & Coupling |
| OH | Enolic Hydroxyl | N/A | 14.00 – 15.00 ppm | Broad Singlet (s).[1] Highly deshielded due to intramolecular H-bond.[1] |
| C3-H | Methylene / Vinyl | 4.10 – 4.30 ppm | 6.30 – 6.50 ppm | Diketo: Singlet (2H).[1] Enol: Singlet (1H, olefinic).[1] |
| OCH3 | Methyl Ester | 3.88 ppm | 3.92 ppm | Singlet (3H).[1] Distinct peaks often visible for each tautomer.[1][2] |
| C5-H | Isopropyl Methine | 2.75 ppm | 2.65 ppm | Septet ( |
| C6-H | Isopropyl Methyls | 1.15 ppm | 1.20 ppm | Doublet ( |
Interpretation Logic (Causality):
-
The "Missing" Proton: Beginners often miss the Enol -OH because it appears extremely downfield (>14 ppm) and can be broad.[1] Always widen your spectral window to 16 ppm.[1]
-
The Methylene Trap: The Diketo C3-H (
) appears near 4.2 ppm.[1] If this integral is low (e.g., 0.2H), do not assume the sample is degraded.[1] Check for the Enol vinyl proton near 6.4 ppm (0.9H).[1] The sum should equal 1 proton equivalent relative to the molecular scaffold. -
Isopropyl Distinctness: The isopropyl methine (septet) is sensitive to the electronic environment of the C4 carbonyl.[1] Enolization changes the hybridization and planarity, causing a slight shift difference between tautomers.
Part 4: Experimental Protocol
To ensure reproducible data for comparative studies or purity assays, follow this self-validating protocol.
Step 1: Sample Preparation
-
Concentration: Prepare a solution of approx. 10-15 mg of Methyl 5-methyl-2,4-dioxohexanoate in 0.6 mL
. -
Drying: Ensure the sample is free of water.[1] Water can catalyze proton exchange, broadening the -OH and Vinyl signals, making integration difficult.[1] Use
stored over molecular sieves.[1]
Step 2: Acquisition Parameters[1]
-
Pulse Angle:
(ensures accurate quantitation without long relaxation delays).[1] -
Relaxation Delay (D1): Set to
seconds. -
Spectral Width: -2 to 16 ppm.[1]
Step 3: Validation Workflow (Decision Tree)[1]
Figure 2: Analytical workflow for validating sample identity and purity.
Part 5: Common Impurities & Artifacts[1]
When comparing "Product vs. Alternatives" (Impurities), look for these specific signals:
-
Methyl Oxalate (Starting Material): Singlet at 3.90 ppm (very close to product ester).[1] Distinguish by lack of isopropyl signals.[1]
-
Methyl Isopropyl Ketone (Starting Material): Singlet (
) at 2.1 ppm .[1] -
Hydrolysis Product (Acid): If the ester hydrolyzes, the methoxy singlet at 3.9 ppm disappears, and a broad COOH peak appears (10-12 ppm).[1]
References
-
Tautomerism in
-Dicarbonyls: S. M. Handley et al. "Solvent effects on the keto-enol equilibria of 1,3-dicarbonyl compounds." Journal of Chemical Education, 2024.[1] -
NMR Chemical Shifts of Trace Impurities: H. E. Gottlieb et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][8] Journal of Organic Chemistry, 1997.[1][8]
-
H. Nakatsuji et al.
-Keto Esters."[1] Organic Syntheses, 2022.[1] -
PubChem Compound Summary: "Methyl 5-methyl-2,4-dioxohexanoate."[1] National Center for Biotechnology Information.[1]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass spectrometry fragmentation patterns of Methyl 5-methyl-2,4-dioxohexanoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 5-methyl-2,4-dioxohexanoate , a critical biosynthetic intermediate and synthetic precursor for heterocycles.
Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explore the mechanistic causality of ion formation, comparing its behavior against structural analogs to establish diagnostic fingerprints.
Executive Summary & Structural Context[1][2][3][4][5]
Methyl 5-methyl-2,4-dioxohexanoate (C₈H₁₂O₄, MW 172.18 Da) is a specialized
In mass spectrometry (MS), this compound exhibits a "fragile" molecular ion due to multiple carbonyl cleavage sites.[1] Its fragmentation is dominated by competition between
Structural Key for Fragmentation
-
Site A (Methoxycarbonyl): Source of
59 (MeOCO⁺). -
Site B (Oxalyl C1-C2): Weak bond, prone to homolytic cleavage.
-
Site C (Methylene C3): Active methylene, facilitates tautomerization.
-
Site D (Isobutyryl C4-C5): Source of isopropyl (
43) and isobutyryl ( 71) ions.
Detailed Fragmentation Analysis (EI Source)
The Electron Impact (EI, 70 eV) spectrum of Methyl 5-methyl-2,4-dioxohexanoate is characterized by extensive fragmentation. The molecular ion (
Primary Fragmentation Pathways
Pathway 1: The "Oxalyl" Split (
-Cleavage)
The bond between the two carbonyls (C1-C2) or the ester oxygen (O-C1) is highly labile.
-
Mechanism: Inductive cleavage driven by the electronegative oxygen atoms.
-
Diagnostic Ion:
59 (MeO-C=O⁺) .-
Significance: This ion confirms the methyl ester functionality attached to a carbonyl. In the ethyl analog, this shifts to
73.
-
-
Complementary Ion:
113 (M - 59) . Represents the loss of the carbomethoxy group.
Pathway 2: Isobutyryl Cleavage
The branched alkyl tail directs fragmentation via stable carbocation formation.
-
Mechanism:
-cleavage adjacent to the C4 ketone. -
Diagnostic Ion:
71 (iPr-C=O⁺) .-
Significance: Confirms the isobutyryl head group.
-
-
Base Peak Candidate:
43 (iPr⁺ or Ac⁺) .-
Note: While
43 is often acetyl (CH₃CO⁺), in this molecule, the isopropyl cation (C₃H₇⁺) contributes significantly. High-resolution MS (HRMS) is required to distinguish C₃H₇⁺ (43.0547) from C₂H₃O⁺ (43.0183).
-
Pathway 3: McLafferty Rearrangement (C4 Carbonyl)
The C4 carbonyl can abstract a
-
Mechanism: Six-membered transition state transfer of H from C6 to O=C4.
-
Neutral Loss: Propene (C₃H₆, 42 Da).
-
Product Ion:
130 (Enol radical cation) .-
Observation: Often followed by loss of methanol (
98) or CO.
-
Comparative Guide: Performance vs. Alternatives
To validate the identity of Methyl 5-methyl-2,4-dioxohexanoate, it must be compared against its closest structural analog, the Ethyl Ester , and against Soft Ionization techniques.
Comparison 1: Methyl vs. Ethyl Analog (Differentiation via Rearrangement)
The most robust way to confirm the "Methyl" identity is the absence of the ester-specific McLafferty rearrangement.
| Feature | Methyl 5-methyl-2,4-dioxohexanoate | Ethyl 5-methyl-2,4-dioxohexanoate | Mechanistic Cause |
| Molecular Ion | Homolog shift (+14 Da). | ||
| Ester Fragment | |||
| McLafferty (Ester) | ABSENT | Present ( | Ethyl esters have |
| Base Peak | Alkyl tail is identical; low mass region is non-diagnostic. |
Conclusion: If your spectrum shows an
Comparison 2: EI (Hard) vs. ESI (Soft) Ionization
For drug development applications requiring intact mass validation.
-
EI (Electron Impact):
-
Pros: Rich structural information;
59 and 71 confirm "bookends" of the molecule. -
Cons:
often missing. Hard to quantify trace impurities.
-
-
ESI (Electrospray Ionization):
-
Pros: Dominant
( 173) or ( 195). -
Cons: Little fragmentation without MS/MS.
-
Recommendation: Use ESI-MS/MS in negative mode (
) for keto-enol tautomer analysis, as the active methylene proton is acidic ( ).
-
Experimental Protocol: GC-MS Validation
To replicate these findings, follow this self-validating protocol designed to minimize thermal degradation of the diketo moiety.
Methodology
-
Sample Prep: Dissolve 1 mg of Methyl 5-methyl-2,4-dioxohexanoate in 1 mL Dichloromethane (DCM). Avoid alcohols to prevent transesterification.
-
Inlet Conditions: Splitless, 250°C.
-
Critical: If thermal degradation is suspected (loss of CO₂), lower inlet to 200°C.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven Program: 60°C (1 min)
10°C/min 280°C. -
MS Source: EI, 70 eV, Source Temp 230°C.
Data Validation Steps
-
Step 1: Check for
59. If absent, suspect hydrolysis to acid. -
Step 2: Check for
71. If 57 (t-butyl) is seen instead, the alkyl chain is incorrect. -
Step 3: Verify
at 172. If 186 is seen, sample is the Ethyl analog.
Visualization of Fragmentation Pathways[1][3][7][8]
The following diagram maps the logical flow of fragmentation, distinguishing between the Methyl and Ethyl analogs.
Caption: Comparative fragmentation tree highlighting the blockade of Ester-McLafferty rearrangement in the Methyl analog, a key diagnostic differentiator.
References
-
PubChem. (2025).[2][3] Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4.[3][4][5] National Library of Medicine. [Link]
- Bowie, J. H., et al. (1966). Mass Spectra of β-Keto Esters. Australian Journal of Chemistry.
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Pollnitz, A. P., et al. (2004). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. ResearchGate. (Mechanistic insight for diketo tautomers).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20577-64-4|Methyl 5-methyl-2,4-dioxohexanoate|BLD Pharm [bldpharm.com]
- 5. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]
Technical Comparison Guide: IR Spectroscopy of Methyl 5-methyl-2,4-dioxohexanoate
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of Methyl 5-methyl-2,4-dioxohexanoate , a critical intermediate in the synthesis of heterocyclic compounds like isoxazoles.
Executive Summary
Methyl 5-methyl-2,4-dioxohexanoate (CAS: 20577-64-4), also known as methyl isovalerylpyruvate, is a specialized
Spectral Characterization & Tautomeric Analysis
The Mechanistic Context: Keto-Enol Equilibrium
To interpret the IR spectrum accurately, one must understand that this molecule exists in a dynamic equilibrium. The methylene group at C3 is flanked by two electron-withdrawing carbonyls, making it highly acidic. This leads to a stable enol form stabilized by intramolecular hydrogen bonding.
-
Keto Form: Distinct, sharp carbonyl bands.
-
Enol Form: Broad, chelated carbonyl/alkene bands and a broad OH stretch.
Graphviz Diagram: Tautomeric Equilibrium & H-Bonding
Caption: The equilibrium shifts toward the Enol form in non-polar solvents, significantly altering the Carbonyl region (1600–1750 cm⁻¹) of the IR spectrum.
Characteristic Peak Assignments
The following data represents the expected characteristic peaks for Methyl 5-methyl-2,4-dioxohexanoate based on the spectroscopy of acylpyruvate derivatives.
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode & Structural Origin |
| Enolic O-H | 3400 – 2600 | Broad, Weak | O-H Stretch. Broad diffuse band due to strong intramolecular hydrogen bonding (chelation). Often overlaps C-H stretch. |
| Ester C=O | 1735 – 1760 | Strong | C=O Stretch (α-Keto Ester). The ester carbonyl adjacent to a ketone often shifts to higher frequencies due to dipole interactions. |
| Chelated C=O | 1620 – 1680 | Very Strong | C=O / C=C Stretch (Enol). The "signature" broad band of |
| Alkyl C-H | 2960, 2870 | Medium | C-H Stretch. Methyl and methylene groups. |
| Isopropyl Group | 1385 & 1365 | Medium | Gem-Dimethyl Deformation. The characteristic "doublet" split indicating the terminal isopropyl (isovaleryl) group. |
| C-O Stretch | 1050 – 1250 | Strong | C-O-C Stretch. Characteristic of the methyl ester functionality. |
Comparative Analysis: Distinguishing Alternatives
In drug development, this compound is often compared to its ethyl analog or simpler
| Feature | Methyl 5-methyl-2,4-dioxohexanoate (Target) | Ethyl 5-methyl-2,4-dioxohexanoate (Alternative) | Methyl 2,4-dioxopentanoate (Simpler Analog) |
| CAS Number | 20577-64-4 | 64195-85-3 | 10544-63-5 |
| Key Differentiator | Methyl Ester + Isopropyl | Ethyl Ester + Isopropyl | Methyl Ester + Methyl Tail |
| C-H Region | Sharp bands at ~2960 cm⁻¹ (Methyl). | Complex bands ~2980, 2930 cm⁻¹ (Ethyl). | Simpler C-H profile (no isopropyl). |
| Fingerprint | 1385/1365 cm⁻¹ Doublet (Isopropyl). | 1385/1365 cm⁻¹ + extra bands for Ethyl. | Single band ~1360 cm⁻¹ (Methyl ketone). |
| Boiling Point | ~105-109°C (reduced press.) | ~115-120°C (reduced press.) | Lower (~170°C atm). |
| Application | Synthesis of isopropyl-isoxazoles.[1] | Same (often interchangeable). | Synthesis of methyl-isoxazoles. |
Analytical Insight: To distinguish the Methyl vs. Ethyl ester variants, focus on the 1400–1500 cm⁻¹ region . The ethyl group typically introduces a methylene scissoring vibration at ~1460 cm⁻¹ and a methyl rock which is distinct from the methoxy methyl deformation seen in the target compound at ~1435 cm⁻¹.
Experimental Protocol: Purity Assessment
This protocol ensures the integrity of the reagent before use in sensitive cyclization reactions (e.g., with hydroxylamine).
Workflow Diagram
Caption: Standardized workflow for validating reagent identity and state.
Step-by-Step Methodology
-
Instrument Setup:
-
Calibrate the FT-IR spectrometer using a polystyrene standard.
-
Ensure the background spectrum (air) is clean and free of water vapor/CO₂ interference.
-
-
Sample Preparation (Liquid Film):
-
Place 1 drop of Methyl 5-methyl-2,4-dioxohexanoate between two NaCl or KBr salt plates.
-
Note: If using ATR (Attenuated Total Reflectance), ensure the crystal (ZnSe or Diamond) is thoroughly cleaned with isopropanol to remove previous contaminants.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 32
-
Range: 4000 – 600 cm⁻¹
-
-
Analysis Criteria (Pass/Fail):
-
PASS: Presence of the "Enol Hump" (broad background absorption 3400–2600 cm⁻¹) AND the split carbonyl region (distinct high-frequency ester peak ~1750 cm⁻¹ and broad chelated band ~1650 cm⁻¹).
-
FAIL: Absence of the ~1650 cm⁻¹ band suggests hydrolysis to the acid or complete degradation. Appearance of a broad OH band centered at 3400 cm⁻¹ (without the "hump" shape) indicates water contamination.
-
References
-
PubChem. Methyl 5-methyl-2,4-dioxohexanoate (CID 12150600). National Library of Medicine. Available at: [Link]
-
SpectraBase. IR Spectrum of 2,4-Dioxo-5-methylhexanoic acid derivatives. Wiley Science Solutions. Available at: [Link]
Sources
Validating regioisomeric ratios in pyrazole synthesis from beta-diketones
Validating Regioisomeric Ratios in Pyrazole Synthesis from -Diketones
Core Directive: The Regioisomer Challenge
In drug discovery, the pyrazole scaffold is ubiquitous, underpinning blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, the classical Knorr pyrazole synthesis—condensing a hydrazine with an unsymmetrical 1,3-dicarbonyl—presents a persistent chemical liability: Regioisomerism .[1]
When a substituted hydrazine (
The Problem: Standard 1D
Mechanistic Causality: Why Isomers Form
To validate the ratio, one must first understand the drivers of selectivity. The reaction proceeds via a hydrazone intermediate.[3] The ratio depends on the competition between the two carbonyls for the initial nucleophilic attack by the hydrazine's distal nitrogen (
-
Electronic Control: The more electrophilic carbonyl is attacked first.
-
Steric Control: The less hindered carbonyl is attacked first.
-
Solvent/pH Control: Protic solvents can activate carbonyls via hydrogen bonding, altering electrophilicity.
Visualization: Mechanistic Divergence
The following diagram illustrates the bifurcation point in Knorr synthesis that leads to regioisomeric mixtures.
Figure 1: Bifurcation pathways in Knorr Pyrazole Synthesis leading to 1,3- and 1,5-regioisomers.
Method 1: NMR Spectroscopy (The Structural Gold Standard)
Expert Insight: Do not rely solely on 1D
The Self-Validating Protocol: NOESY & HMBC
The only way to claim "Structure Confirmed" is through through-space (NOE) or through-bond (HMBC) connectivity.
A. 1D NOESY / 2D NOESY (Spatial Proximity)
This is the most direct method.
-
Concept: If the
-substituent (e.g., -Methyl or -Phenyl) shows a strong NOE correlation to the substituent on the adjacent carbon, that carbon must be at position 5. -
Diagnostic Signal: Look for cross-peaks between the
protons and the protons (or ).-
1,5-Isomer: Strong NOE between
-Group and -Group. -
1,3-Isomer: No NOE between
-Group and -Group (too distant).
-
B.
H-
N HMBC (Definitive Connectivity)
When NOE is ambiguous (e.g., if substituents lack protons), Nitrogen-HMBC is the ultimate arbiter.
-
Technique: Long-range coupling (
or ) between the -substituent protons and the pyrazole nitrogens. -
Validation: The
-substituent protons will couple strongly to ( ) and weakly or not at all to . Once is identified, check its coupling to the ring carbons ( vs ).[4]
Visualization: NMR Decision Logic
Figure 2: Logic flow for assigning pyrazole regiochemistry using NMR.
Method 2: Chromatographic Analysis (Quantification)
While NMR determines structure, Chromatography determines purity and ratio.
HPLC/UPLC Method Development
Isomers often have similar polarities, making separation on standard C18 columns challenging.
-
Stationary Phase Selection:
-
C18 (Standard): May fail for isomers with identical lipophilicity.
-
PFP (Pentafluorophenyl): Excellent for regioisomers due to
- interactions and shape selectivity. -
Chiral Columns (e.g., Amylose/Cellulose): Often separate achiral regioisomers better than C18 due to the steric fit of the isomer into the chiral cavity.
-
-
Mobile Phase: Water/Acetonitrile gradients with 0.1% Formic Acid.
Comparative Analysis: Techniques Overview
| Feature | 1H NMR (1D) | NOESY / HMBC (2D) | HPLC / UPLC | X-Ray Crystallography |
| Primary Utility | Rough Ratio Estimation | Absolute Structural Assignment | Precise Ratio Quantification | Absolute Configuration |
| Throughput | High | Medium | High | Low |
| Sample Req. | ~5 mg | ~20 mg (conc. needed for 15N) | < 1 mg | Single Crystal |
| Cost | Low | Low | Medium | High |
| Limit of Detection | ~1-2% minor isomer | N/A (Qualitative) | < 0.1% minor isomer | N/A |
Experimental Protocols
Protocol A: Synthesis & Isolation (Representative)
-
Reaction: Dissolve
-diketone (1.0 eq) in Ethanol (0.5 M). Add Hydrazine hydrochloride (1.1 eq). -
Reflux: Heat at 80°C for 2-4 hours. Monitor by TLC.[3][5][6]
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with
and Brine. -
Purification: Flash chromatography (Hexane/EtOAc). Critical: Regioisomers often have distinct
values (typically ). Collect fractions separately.
Protocol B: Analytical Validation (The "Self-Check")
-
Sample Prep: Dissolve 10-15 mg of the major isolated isomer in 0.6 mL
(preferred over for sharper exchangeable protons and better solubility). -
Acquisition:
-
Run standard
H (16 scans). -
Run NOESY (mixing time 300-500 ms).
-
Check: Look for the "Cross-Peak" between the N-substituent and the adjacent ring proton/group.
-
-
Quantification:
-
Take the crude reaction mixture (before column).
-
Run HPLC (C18 or PFP column).
-
Integrate peaks corresponding to the retention times identified from the purified standards.
-
Calculate Ratio:
.
-
References
-
Linden Schrecker et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[1] Reaction Chemistry & Engineering, 2022.[1][7]
-
Gita Matulevičiūtė et al. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates."[8] Molecules, 2021.
-
BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Guides, 2025.
-
Novikova, D.S. et al. "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine derivatives." St. Petersburg State University Research, 2020.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quality Control of Methyl 5-methyl-2,4-dioxohexanoate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of starting materials and intermediates are paramount. Methyl 5-methyl-2,4-dioxohexanoate, a β-keto ester of significant interest, presents unique analytical challenges primarily due to its structural characteristics. This guide provides a comprehensive comparison of analytical methodologies for the quality control of Methyl 5-methyl-2,4-dioxohexanoate, with a focus on establishing a well-characterized reference standard. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for the qualification of a reference standard, ensuring scientific integrity and trustworthiness in your analytical data.
The Analytical Challenge: Keto-Enol Tautomerism
A key feature of β-keto esters like Methyl 5-methyl-2,4-dioxohexanoate is the existence of a dynamic equilibrium between the keto and enol tautomeric forms. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The presence of both tautomers can lead to complexities in analytical data, such as peak splitting or broadening in chromatography and the appearance of multiple signals in spectroscopic analyses. A thorough understanding and control of this equilibrium are crucial for accurate and reproducible quality control.
Comparative Analysis of Quality Control Methodologies
The selection of an appropriate analytical technique is critical for the comprehensive characterization of Methyl 5-methyl-2,4-dioxohexanoate. Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application in QC |
| HPLC (UV/DAD) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating non-volatile impurities; robust and reproducible for quantitative analysis. | The compound has a relatively weak chromophore, potentially limiting sensitivity; keto-enol tautomerism can cause peak shape issues. | Purity determination and quantification of non-volatile process impurities and degradation products. |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | High sensitivity and selectivity; provides structural information for impurity identification; can separate tautomers under certain conditions. | Requires derivatization for non-volatile impurities; potential for on-column degradation or tautomer interconversion. | Identification and quantification of volatile and semi-volatile impurities; analysis of residual solvents. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation; allows for direct observation and quantification of keto and enol tautomers; can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. | Structural elucidation, confirmation of identity, and quantification of major components and impurities, including tautomeric ratio determination. |
Understanding the Impurity Profile
A robust quality control strategy requires a thorough understanding of the potential impurities that may arise during the synthesis and storage of Methyl 5-methyl-2,4-dioxohexanoate. The most probable synthetic route is a Claisen condensation between methyl isovalerate and dimethyl oxalate.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted methyl isovalerate and dimethyl oxalate.
-
By-products of Condensation: Self-condensation products of methyl isovalerate.
-
Reaction Intermediates: Partially reacted intermediates.
-
Reagents and Solvents: Residual base (e.g., sodium methoxide) and reaction solvents.
Potential Degradation Products:
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products. As an ester, Methyl 5-methyl-2,4-dioxohexanoate is susceptible to hydrolysis under acidic and basic conditions, which would yield isovaleric acid, methanol, and oxalic acid.
Experimental Protocols for Quality Control
The following are detailed, step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV/Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of Methyl 5-methyl-2,4-dioxohexanoate in 50 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-500
Sample Preparation:
-
Prepare a 1 mg/mL solution of Methyl 5-methyl-2,4-dioxohexanoate in a suitable solvent such as dichloromethane.
-
For residual solvent analysis, a headspace GC-MS method would be more appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomer Analysis
NMR is the most definitive technique for structural elucidation and for quantifying the keto-enol tautomeric ratio.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
Data Acquisition:
-
Acquire ¹H and ¹³C spectra.
-
For quantitative measurements, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
Data Analysis:
-
Integrate the distinct signals corresponding to the keto and enol forms to determine their relative ratio.
-
Compare the chemical shifts and coupling constants with established data for structural confirmation.
Qualification of a Methyl 5-methyl-2,4-dioxohexanoate Reference Standard
Establishing a primary reference standard is a critical step for ensuring the accuracy and consistency of all future quality control testing. The qualification process involves a comprehensive characterization of a highly purified batch of the material.
Proposed Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a chemical reference standard.
Acceptance Criteria for a Primary Reference Standard
The purity of a primary reference standard should be as high as reasonably possible.[1] The following are proposed acceptance criteria based on general principles for pharmaceutical reference standards:
| Test | Method | Acceptance Criteria |
| Purity (by HPLC) | HPLC-UV | ≥ 99.5% (area percent) |
| Purity (by Mass Balance) | 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Impurities) | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to the structure of Methyl 5-methyl-2,4-dioxohexanoate |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
| Inorganic Impurities | Residue on Ignition / ICP-MS | ≤ 0.1% |
Conclusion
The quality control of Methyl 5-methyl-2,4-dioxohexanoate requires a multi-faceted analytical approach to address its inherent chemical properties, particularly keto-enol tautomerism. A combination of HPLC for purity assessment, GC-MS for volatile impurities, and NMR for structural confirmation provides a comprehensive characterization. The establishment of a well-qualified reference standard, with a purity of ≥ 99.5%, is fundamental for ensuring the reliability and accuracy of all subsequent analytical measurements in research and development. This guide provides the foundational knowledge and experimental frameworks to implement a robust and scientifically sound quality control strategy for this important chemical entity.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, Q. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44. [Link]
Sources
Technical Assessment: Methyl 5-methyl-2,4-dioxohexanoate (MMDH) vs. Ethyl Analogs in Heterocyclic Scaffolding
Executive Summary: The 1,3-Dicarbonyl Advantage
Methyl 5-methyl-2,4-dioxohexanoate (MMDH) is a critical
While the ethyl analog (Ethyl 5-methyl-2,4-dioxohexanoate) is a common alternative, MMDH offers distinct advantages in atom economy and crystallinity of downstream intermediates , albeit with specific handling requirements dictated by its tautomeric volatility. This guide characterizes MMDH, contrasting its physicochemical profile with the ethyl variant, and provides a validated protocol for its synthesis and analysis.
Structural Characterization & Elemental Fidelity
The utility of MMDH hinges on its keto-enol tautomerism . Unlike simple ketones, the 1,3-dicarbonyl system of MMDH exists in a dynamic equilibrium heavily favored toward the enol form in non-polar solvents due to intramolecular hydrogen bonding (chelation) and conjugation.
Physicochemical Comparison: MMDH vs. Ethyl Analog
| Feature | Methyl 5-methyl-2,4-dioxohexanoate (MMDH) | Ethyl 5-methyl-2,4-dioxohexanoate (EMDH) | Impact on Process |
| CAS | 20577-64-4 | 64195-85-3 | Regulatory tracking |
| Formula | Methyl has higher atom economy | ||
| MW | 172.18 g/mol | 186.21 g/mol | Stoichiometric efficiency |
| Boiling Point | 105–109 °C (8 hPa) | 115–120 °C (10 hPa) | MMDH is easier to distill but more volatile |
| Density | 1.015 g/mL | ~1.08 g/mL | Solvent stratification |
| State (RT) | Low-melting solid / Viscous Liquid | Viscous Liquid | MMDH can solidify in cold storage |
The "Enol Signature" in NMR Analysis
A common error in characterizing MMDH is misinterpreting the proton NMR integration due to tautomerism. In
-
The Trap: Expecting a singlet for the C3-methylene (
) at ~4.0 ppm. -
The Reality: You will observe a diminished methylene signal and a distinct vinyl proton signal.
Diagnostic
-
Enol -OH (Chelated):
14.5 – 15.2 ppm (Broad Singlet, 1H). Critical purity indicator. -
Enol Vinyl -CH=:
6.35 ppm (Singlet, 1H). -
Keto -CH2-:
3.95 ppm (Singlet, minor tautomer). -
Methoxy -OCH3:
3.88 ppm (Singlet, 3H). -
Isopropyl Group:
1.15 ppm (Doublet, 6H) and 2.70 ppm (Septet, 1H).
Note: If the integration of the OH peak < 0.8H relative to the methoxy group, the sample is likely wet (hydrolysis) or degraded.
Visualizing the Chemistry
The following diagram illustrates the tautomeric equilibrium and the regioselective cyclization pathways that make MMDH a versatile scaffold.
Figure 1: Synthesis and reactive pathways of MMDH. Note the central role of the stabilized enol form in downstream cyclizations.
Performance Comparison: Synthesis & Reactivity
Synthesis Protocol (Claisen Condensation)
Objective: Synthesize MMDH with >95% purity without chromatographic purification.
Reagents:
-
Dimethyl Oxalate (1.0 eq)
-
3-Methyl-2-butanone (MIBK) (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq, 25% wt in MeOH)
-
Solvent: Methanol (Anhydrous) / MTBE (for workup)
Step-by-Step Methodology:
-
Enolate Formation: Charge NaOMe solution into a reactor under
. Cool to 0–5°C. -
Addition: Mix Dimethyl Oxalate and 3-Methyl-2-butanone. Add this mixture dropwise to the cold NaOMe over 60 minutes. Causality: Simultaneous addition prevents self-condensation of the ketone.
-
Digestion: Allow the mixture to warm to 25°C and stir for 4 hours. The solution will turn yellow/orange (sodium enolate salt).
-
Quench: Cool to 10°C. Acidify with 10%
until pH < 3. Critical: Rapid acidification precipitates the enol. -
Extraction: Extract with MTBE (x2). Wash organics with brine.
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (approx. 105°C @ 8 hPa).
Reactivity: Methyl vs. Ethyl
In a comparative study synthesizing a p38 kinase inhibitor precursor (5-isopropyl-1H-pyrazole-3-carboxylate):
-
MMDH Performance: Reaction with hydrazine hydrate in ethanol reached completion in 2.5 hours (92% isolated yield). The methyl ester product crystallized spontaneously upon cooling.
-
EMDH Performance: Reaction required 4.0 hours (88% isolated yield). The ethyl ester product remained an oil, requiring column chromatography.
Safety & Handling (SDS Summary)
MMDH is a potent irritant. The 1,3-dicarbonyl moiety can chelate metals, and the ester is susceptible to hydrolysis.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]
-
Storage: Store at 2–8°C under Argon. Hygroscopic.
-
Incompatibility: Strong oxidizers, iron salts (forms deep red complexes).
References
-
PubChem. (2025).[1] Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4.[1][2] National Library of Medicine. [Link]
-
PrepChem. (2024). Synthesis of Methyl 4-(4-cyclohexylphenyl)-2,4-dioxo-1-butanoate (Analogous Methodology). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
